Fmoc-Gly-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNNQAFRFTFE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-Gly-Phe-OH: A Key Dipeptide in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-L-phenylalanine (Fmoc-Gly-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and its applications in drug discovery and development. This document outlines its chemical properties, and provides a detailed protocol for its use in the synthesis of therapeutic peptides.
Core Properties of this compound
This compound is a dipeptide derivative where the N-terminus of glycine (B1666218) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to the most widely used orthogonal strategy in solid-phase peptide synthesis due to its stability under coupling conditions and its facile removal under mild basic conditions.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄N₂O₅ | [1][2][3] |
| Molecular Weight | 444.5 g/mol | [1][3] |
| IUPAC Name | (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥ 98% (HPLC) | |
| Storage Conditions | 0 - 8 °C |
Role in Peptide Synthesis and Drug Development
This compound serves as a vital component in the synthesis of complex peptides and peptide-based therapeutics. The use of a pre-formed dipeptide can help to overcome challenges in peptide synthesis such as difficult coupling reactions and the formation of side products like diketopiperazines, particularly when proline is the subsequent amino acid to be coupled. Its application is prevalent in the development of therapeutic peptides in fields such as oncology and immunology.
Experimental Protocol: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual solid-phase synthesis of a model tripeptide, H-Ala-Gly-Phe-Resin, using this compound to highlight its application. The synthesis is performed on a Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids.
Materials and Reagents:
-
Fmoc-Ala-OH
-
This compound
-
Wang Resin (pre-loaded with the first amino acid if desired, or for loading)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base for coupling: Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker/rocker
Procedure:
-
Resin Swelling: The Wang resin is swelled in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Loading (if not pre-loaded): The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes). The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Dipeptide Coupling (this compound):
-
In a separate vial, dissolve this compound (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (e.g., 6 equivalents) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated this compound solution to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
After coupling, the resin is washed with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
-
-
Final Fmoc Deprotection: After the final coupling step, the Fmoc group from the N-terminal glycine is removed using the same deprotection procedure as in step 3.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously. The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound in SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Logical relationship of this compound in the context of SPPS.
References
A Technical Guide to the Solubility of Fmoc-Gly-Phe-OH for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-(9-fluorenylmethyloxycarbonyl)-glycyl-phenylalanine (Fmoc-Gly-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this dipeptide in various solvents is paramount for efficient peptide coupling, purification, and overall success in the synthesis of complex peptides for research, diagnostics, and therapeutic applications.
Core Concepts in this compound Solubility
The solubility of this compound is governed by its molecular structure, which combines a highly hydrophobic Fmoc protecting group, a flexible glycine (B1666218) residue, and a bulky, aromatic phenylalanine residue. This combination results in a molecule with poor aqueous solubility but good solubility in many polar aprotic organic solvents commonly used in peptide synthesis.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Notes |
| This compound | Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative data; commonly used as a solvent in SPPS. |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Soluble | Qualitative data. |
| Fmoc-Gly-OH | Dimethyl sulfoxide (DMSO) | Not Specified | ≥29.7 mg/mL | Data for a related, smaller Fmoc-amino acid.[1] |
| Fmoc-Gly-OH | Ethanol (EtOH) | Not Specified | ≥25 mg/mL | Requires sonication; data for a related Fmoc-amino acid.[1] |
| Fmoc-Gly-OH | Water | Not Specified | Insoluble | Data for a related, smaller Fmoc-amino acid.[1] |
| Fmoc-Phe-OH | Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative data for a related Fmoc-amino acid.[2] |
| Fmoc-Phe-OH | N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Qualitative data for a related Fmoc-amino acid. |
| Fmoc-Phe-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires sonication; data for a related Fmoc-amino acid.[3] |
| Fmoc-Gly-Gly-Phe-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 240 mg/mL | Requires sonication; data for a related tripeptide. |
Disclaimer: The quantitative data presented for compounds other than this compound should be used as an estimation of solubility. Actual solubility of this compound may vary.
Experimental Protocols
Determining the solubility of this compound for a specific application requires a systematic approach. The following protocol outlines a general procedure for solubility testing.
General Protocol for Solubility Determination
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.
-
Ensure the solvent to be tested is of high purity (e.g., HPLC grade).
-
-
Initial Solvent Addition:
-
Add a small, measured volume of the desired solvent to the vial (e.g., 100 µL).
-
Vortex the mixture at room temperature for 1-2 minutes.
-
-
Observation and Incremental Solvent Addition:
-
Visually inspect the solution. If the solid has completely dissolved, the peptide is soluble at that concentration.
-
If the solid has not fully dissolved, add another small, measured volume of the solvent and repeat the vortexing step.
-
Continue this incremental addition until the solid is completely dissolved or it becomes apparent that the peptide is poorly soluble in that solvent.
-
-
Aiding Dissolution:
-
If the peptide appears to be sparingly soluble, gentle heating (e.g., to 30-40 °C) or sonication in an ultrasonic bath for 5-10 minutes can be employed to aid dissolution. Always check for potential degradation of the peptide at elevated temperatures.
-
-
Calculating Solubility:
-
Once the peptide is fully dissolved, calculate the solubility based on the total mass of the peptide and the total volume of the solvent used.
-
-
Considerations for Different Solvents:
-
Aqueous Solutions: this compound is expected to have very low solubility in water due to the hydrophobic Fmoc and phenylalanine groups.
-
Organic Solvents: Start with polar aprotic solvents like DMF, DMSO, and NMP, as these are generally good solvents for Fmoc-protected peptides. Less polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) may also be tested.
-
pH Adjustment: Since this compound has a free carboxylic acid, its solubility in aqueous buffers may be slightly increased at higher pH values (above its pKa), where the carboxylate form is favored. However, the dominant hydrophobicity of the Fmoc group will likely still limit aqueous solubility.
-
Visualization of Experimental Workflow and Solubility Logic
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Logical Relationships in this compound Solubility
The solubility of this compound is a function of its chemical properties and the nature of the solvent. The following diagram illustrates these relationships.
References
understanding the Fmoc protecting group in dipeptides
An In-depth Technical Guide to the Fmoc Protecting Group in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and its application in dipeptide synthesis. It covers the core principles of Fmoc chemistry, detailed experimental protocols, quantitative performance data, and visual representations of the key chemical processes.
Core Principles of the Fmoc Protecting Group
The Fmoc group is a base-labile amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability in acidic and neutral conditions and its clean, rapid removal under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[1][2] This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains, which remain intact during the iterative removal of the N-terminal Fmoc group.[2][3]
Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: Unlike the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) strategy, the use of a weak base like piperidine for Fmoc removal is compatible with sensitive amino acid residues and complex peptide modifications.
-
Orthogonality: The base-lability of the Fmoc group and the acid-lability of common side-chain protecting groups (like tBu, Boc, Trt) allow for selective deprotection without compromising the integrity of the rest of the peptide.
-
Ease of Monitoring: The dibenzofulvene (DBF) byproduct released during Fmoc deprotection has a strong UV absorbance, which can be used to monitor the reaction's completion in real-time.
-
High Yields and Purity: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is crucial for the synthesis of longer peptides. The mild conditions also minimize side reactions, leading to higher purity of the final product.
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the alpha-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred due to its greater stability and lower risk of side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.
-
β-Elimination: This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).
The secondary amine used for deprotection also acts as a scavenger for the reactive DBF byproduct, forming a stable adduct that prevents DBF from reacting with the newly liberated amine.
Quantitative Data
The efficiency of Fmoc protection and deprotection is critical for successful peptide synthesis. The following tables summarize key quantitative parameters.
| Parameter | Condition / Value | Significance | Reference |
| Nα-Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for complete Fmoc removal. | |
| Deprotection Time | 5 - 20 minutes | Rapid deprotection enhances synthesis efficiency. | |
| Coupling Yield | >99% | Essential for the successful synthesis of long peptides. | |
| Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes stereochemical impurities in the final peptide. | |
| Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents double insertion of an amino acid during coupling. |
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | >98% | Standard and reliable. Piperidine acts as both base and scavenger. |
| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | >98% | Faster deprotection. DBU is a stronger, non-nucleophilic base. A scavenger (e.g., piperidine) is required to trap the DBF byproduct. |
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (e.g., Alanine)
This protocol describes the protection of the amino group of L-Alanine using Fmoc-OSu.
Materials:
-
L-Alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-Alanine in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane to the amino acid solution.
-
Stir the mixture at room temperature for 4-24 hours.
-
After the reaction is complete, pour the mixture into water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-L-Alanine.
Protocol for a Standard Fmoc Deprotection Cycle in SPPS
This protocol outlines a typical cycle for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Wash Solvent: DMF
-
Reaction vessel (e.g., fritted syringe or automated synthesizer vessel)
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for at least 30 minutes.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for an initial 2 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the deprotection solution and agitate for an additional 5-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next Fmoc-amino acid.
Visualizations
Chemical Mechanisms and Workflows
Caption: Mechanism of Fmoc protection of an amino acid.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Workflow for Fmoc-based dipeptide synthesis.
References
The Pivotal Roles of Glycine and Phenylalanine in the Architecture and Function of Fmoc-Gly-Phe-OH: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the dipeptide Fmoc-Gly-Phe-OH, elucidating the distinct and synergistic roles of its constituent amino acids, glycine (B1666218) and phenylalanine, in its chemical properties, self-assembly behavior, and applications. The fluorenylmethoxycarbonyl (Fmoc) group, serving as a crucial N-terminal protecting group, facilitates solid-phase peptide synthesis and, in concert with the aromatic phenylalanine residue, drives the formation of supramolecular structures such as hydrogels. Glycine, the simplest amino acid, imparts flexibility and modulates the self-assembly process. This document details the synthesis and characterization of this compound, presents its physicochemical properties in a structured format, and provides experimental protocols for its synthesis and the formulation of derived hydrogels. Furthermore, it explores its applications in drug delivery and tissue engineering, underscored by the unique contributions of its glycine and phenylalanine components.
Introduction
This compound is a protected dipeptide that has garnered significant interest in the fields of peptide chemistry, materials science, and biomedicine. Its structure, comprising a hydrophobic Fmoc group, a flexible glycine residue, and an aromatic phenylalanine residue, bestows upon it unique self-assembling properties, leading to the formation of hydrogels under specific conditions. Understanding the individual contributions of glycine and phenylalanine is paramount to harnessing the full potential of this molecule in various applications.
The Fmoc group is an essential N-terminal protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile cleavage under mild basic conditions[1]. Beyond its role in synthesis, the bulky, aromatic nature of the fluorenyl moiety is a primary driver of self-assembly through hydrophobic and π-π stacking interactions[2][3].
Phenylalanine (Phe) , with its benzyl (B1604629) side chain, is a key contributor to the supramolecular organization of this compound. The aromatic ring facilitates π-π stacking interactions, which, in conjunction with the Fmoc group's interactions, directs the formation of ordered nanostructures, such as fibers and ribbons, that constitute the hydrogel matrix.
Glycine (Gly) , the simplest amino acid, lacks a side chain, affording the peptide backbone significant conformational flexibility. This flexibility influences the packing of the molecules during self-assembly and can modulate the mechanical properties of the resulting hydrogel. Its achiral nature also offers advantages in specific synthetic strategies. The substitution of more complex amino acids with glycine has been shown to significantly impact the mode of assembly and gelation properties of Fmoc-dipeptides.
This guide will delve into the synthesis, properties, and applications of this compound, with a continuous focus on the interplay between its glycine and phenylalanine residues.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this dipeptide and its isomer, Fmoc-Phe-Gly-OH.
| Property | This compound | Fmoc-Phe-Gly-OH | Reference(s) |
| CAS Number | 117370-45-3 | 169624-67-3 | , |
| Molecular Formula | C₂₆H₂₄N₂O₅ | C₂₆H₂₄N₂O₅ | , |
| Molecular Weight | 444.48 g/mol | 444.48 g/mol | , |
| Appearance | White to off-white powder | White to off-white powder | |
| Purity (HPLC) | ≥98% | ≥98% | |
| Predicted pKa | 3.53 ± 0.10 | Not available | |
| Solubility | Soluble in DMSO, DMF, NMP; Insoluble in water | Soluble in DMSO, DMF, NMP; Insoluble in water | ,, |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the preparation of hydrogels derived from it.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, a common solid support for peptide synthesis.
Materials and Reagents:
-
2-Chlorotrityl chloride resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH and DIPEA in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and shake for 10-20 minutes to remove the Fmoc group from phenylalanine.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH, HBTU, and DIPEA in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude this compound by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
-
The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of this compound Hydrogel
This protocol describes the formation of a hydrogel from this compound using a pH-switch method.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Deionized water
-
Glucono-δ-lactone (GdL) or a dilute acid solution (e.g., HCl)
-
Vortex mixer
-
Small glass vials
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration above its critical gelation concentration (typically in the range of 10-50 mg/mL).
-
Hydrogel Formation:
-
Place a specific volume of the this compound stock solution into a glass vial.
-
Add deionized water to achieve the desired final peptide concentration.
-
Induce gelation by adding a small amount of GdL, which will slowly hydrolyze to gluconic acid and lower the pH, or by adding a dilute acid solution to reach a target pH (typically below 7).
-
Gently vortex the mixture for a few seconds.
-
-
Gelation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and final pH. The formation of a stable hydrogel can be confirmed by inverting the vial.
Role of Glycine and Phenylalanine in Self-Assembly and Gelation
The self-assembly of this compound into a hydrogel is a complex process driven by a balance of non-covalent interactions.
dot
Caption: Driving forces for this compound self-assembly.
Phenylalanine's aromatic side chain is a major contributor to the initial self-assembly through π-π stacking interactions with both other phenylalanine residues and the Fmoc groups. This directional interaction promotes the formation of β-sheet-like structures, which are the building blocks of the nanofibers.
Glycine's flexibility allows for the necessary conformational adjustments in the peptide backbone to accommodate the bulky aromatic groups and facilitate efficient packing into the nanofibrillar structures. The absence of a side chain minimizes steric hindrance, potentially leading to more densely packed structures compared to dipeptides with two bulky side chains.
Applications in Drug Delivery
The hydrogel network formed by this compound can serve as a scaffold for the controlled release of therapeutic agents. The hydrophobic domains created by the Fmoc and phenylalanine groups can encapsulate hydrophobic drugs, while the hydrophilic pores of the hydrogel can entrap water-soluble molecules.
dot
Caption: Workflow for drug-loaded hydrogel preparation and release study.
The release kinetics of a drug from the hydrogel can be modulated by altering the peptide concentration, which affects the density of the fiber network and the pore size. The specific interactions between the drug and the glycine and phenylalanine residues also play a role in the release profile.
Conclusion
The distinct chemical characteristics of glycine and phenylalanine are integral to the structure and function of this compound. Phenylalanine, in synergy with the Fmoc group, provides the primary driving force for self-assembly through aromatic interactions, leading to the formation of a stable hydrogel network. Glycine imparts essential flexibility to the peptide backbone, enabling efficient molecular packing and influencing the material properties of the hydrogel. This intricate interplay between a simple, flexible amino acid and a bulky, aromatic one makes this compound a versatile building block for the development of advanced biomaterials for drug delivery and other biomedical applications. Future research could explore how the sequence of these amino acids (i.e., this compound vs. Fmoc-Phe-Gly-OH) subtly alters the hydrogel's properties and its interactions with encapsulated molecules.
References
Spectroscopic Analysis of Fmoc-Gly-Phe-OH: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic analysis of the dipeptide Fmoc-Gly-Phe-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols.
Introduction to this compound
This compound is a dipeptide composed of glycine (B1666218) and phenylalanine, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial in solid-phase peptide synthesis, preventing unwanted reactions at the amino terminus during chain elongation. Spectroscopic analysis is essential for the structural verification and purity assessment of this and other synthetic peptides.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of the dipeptide would be a composite of the spectra of its components, with some key differences due to the formation of the amide bond.
-
Fmoc Group: Protons of the fluorenyl group would appear in the aromatic region, typically between 7.2 and 7.9 ppm. The methylene (B1212753) and methine protons of the fluorenylmethoxycarbonyl group would be observed around 4.2-4.4 ppm.
-
Glycine Residue: The α-protons of the glycine residue, being adjacent to the amide nitrogen, would likely appear as a doublet of doublets or a multiplet around 3.7-4.0 ppm.
-
Phenylalanine Residue: The α-proton of the phenylalanine residue would be found further downfield, around 4.6 ppm, due to the influence of the adjacent carbonyl and aromatic groups. The β-protons would appear as a multiplet around 3.1 ppm. The aromatic protons of the phenyl group would be located in the 7.1-7.3 ppm region.
-
Amide and Carboxylic Acid Protons: The amide proton (NH) signal would likely be observed between 6.0 and 8.0 ppm, and the carboxylic acid proton (OH) would be a broad singlet, typically above 10 ppm.
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Carbonyl Carbons: The carbonyl carbons of the Fmoc group, the amide bond, and the carboxylic acid would resonate at the downfield end of the spectrum, typically between 156 and 175 ppm.
-
Aromatic Carbons: The carbons of the fluorenyl and phenyl groups would appear in the range of 120-145 ppm.
-
Aliphatic Carbons: The α-carbons of glycine and phenylalanine, the β-carbon of phenylalanine, and the methylene and methine carbons of the Fmoc group would be found in the upfield region of the spectrum, generally between 37 and 67 ppm.
Table 1: ¹H NMR Data of Constituent Amino Acids
| Compound | Proton | Chemical Shift (ppm) |
| Fmoc-Gly-OH | Aromatic (Fmoc) | 7.90, 7.73, 7.67, 7.43, 7.35 |
| CH (Fmoc) | 4.33 | |
| CH₂ (Fmoc) | 4.25 | |
| α-CH₂ (Gly) | 3.70 | |
| Fmoc-Phe-OH | COOH | 12.78 |
| Aromatic (Fmoc) | 7.89, 7.76, 7.65, 7.41, 7.32 | |
| Phenyl (Phe) | 7.28, 7.21 | |
| CH (Fmoc) & α-CH (Phe) | 4.13-4.22 | |
| β-CH₂ (Phe) | 3.09, 2.88 |
Note: Data sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data of Constituent Amino Acids
| Compound | Carbon | Chemical Shift (ppm) |
| Fmoc-Gly-OH | C=O (Carboxyl) | 171.8 |
| C=O (Fmoc) | 156.1 | |
| Aromatic (Fmoc) | 145.9, 141.9, 128.9, 127.5, 124.8, 120.2 | |
| CH (Fmoc) | 52.7 | |
| CH₂ (Fmoc) | 42.4 | |
| α-C (Gly) | 31.7 | |
| Fmoc-Phe-OH | C=O (Carboxyl) | Not specified |
| C=O (Fmoc) | Not specified | |
| Aromatic (Fmoc & Phe) | Not specified | |
| Aliphatic (Fmoc & Phe) | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fmoc-Phe-Gly-OH would show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.
Table 3: Key IR Absorption Bands for Fmoc-Phe-Gly-OH
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| N-H (Amide) | ~3300 | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C-H (Aliphatic) | 3000-2850 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=O (Amide I) | ~1650 | Stretching vibration |
| C=O (Fmoc) | ~1690 | Stretching vibration |
| N-H (Amide II) | ~1530 | Bending vibration |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations |
Data based on a published spectrum for Fmoc-Phe-Gly.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular weight can be calculated from its molecular formula, C₂₆H₂₄N₂O₅.[2][3][4]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₂₄N₂O₅ |
| Molecular Weight | 444.48 g/mol [3] |
| Exact Mass | 444.1685 g/mol |
In an MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 445.1758. Common fragments would include the loss of the Fmoc group (m/z 222), cleavage of the peptide bond, and other characteristic fragmentations of the amino acid residues.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of peptides like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the peptide.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the peptide (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the spectral region of interest. Use an appropriate liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 1 mg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of an acid like formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide.
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion peak and subject it to fragmentation (e.g., through collision-induced dissociation, CID). Acquire the tandem mass spectrum of the resulting fragment ions.
-
-
Data Analysis: Determine the molecular weight from the full scan spectrum and analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound, through the combined use of NMR, IR, and MS, provides a comprehensive characterization of its chemical structure and purity. While complete experimental spectra for the dipeptide are not widely published, a detailed understanding of its spectroscopic properties can be achieved by analyzing the data from its constituent amino acids and by applying fundamental principles of spectroscopic interpretation. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and similar protected peptides.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Fmoc-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of the dipeptide Fmoc-Gly-Phe-OH. Understanding the thermal properties of this and similar peptide-based molecules is critical for establishing appropriate storage conditions, formulating stable drug products, and ensuring the integrity of research materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and degradation mechanisms.
Core Concepts in Thermal Analysis of Peptides
The thermal stability of a peptide is its ability to resist chemical and physical changes when subjected to heat. Two primary techniques are employed to assess these properties:
-
Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine decomposition temperatures, identify the loss of volatile components, and ascertain the overall thermal stability of a material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical state and stability of the material.
Predicted Thermal Profile of this compound
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is known to be thermally labile. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as low as 120°C, particularly in dipolar aprotic solvents like DMSO.[1][2] The decomposition proceeds via a β-elimination mechanism, yielding dibenzofulvene and carbon dioxide.
Peptide Backbone and Amino Acid Side Chains: The peptide bond itself can undergo cleavage at elevated temperatures. For dipeptides, a common degradation pathway is the intramolecular cyclization to form a 2,5-diketopiperazine.[3][4][5] The individual amino acids also have characteristic decomposition temperatures and products. Glycine (B1666218) decomposition begins around 220-230°C, yielding ammonia, water, and carbon dioxide. Phenylalanine is more thermally stable, with decomposition involving decarboxylation and deamination at higher temperatures.
Based on this information, the thermal degradation of this compound is expected to proceed in a multi-step process. The initial event is likely the cleavage of the Fmoc group, followed by the degradation of the dipeptide backbone, which may involve cyclization to the corresponding diketopiperazine and further fragmentation at higher temperatures.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its components. It is important to note that the data for this compound is predicted based on the behavior of related compounds.
Table 1: Thermal Properties of this compound and Related Compounds
| Compound | Property | Value (°C) | Technique |
| Fmoc-Gly-OH | Melting Point | 174-178 | Capillary Method |
| Fmoc-Phe-OH | Melting Point | 180-187 | Capillary Method |
| Glycine | Decomposition Onset | ~220-230 | TGA |
| Phenylalanine | Decomposition Onset | Higher than Glycine | TGA |
| This compound (Predicted) | Fmoc Cleavage Onset | ~120-150 | TGA/DSC |
| This compound (Predicted) | Peptide Degradation Onset | >200 | TGA |
Table 2: Major Gaseous Products from Thermal Decomposition
| Compound/Component | Major Gaseous Products |
| Fmoc Group | Carbon Dioxide (CO2) |
| Glycine | Ammonia (NH3), Water (H2O), Carbon Dioxide (CO2) |
| Phenylalanine | Ammonia (NH3), Water (H2O), Carbon Dioxide (CO2), Toluene |
Experimental Protocols
The following are detailed methodologies for the thermal analysis of a crystalline organic compound such as this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A certified weight is used for mass calibration, and the Curie points of standard magnetic materials or the melting points of pure metals are used for temperature calibration.
-
Sample Preparation: Place 2-5 mg of the crystalline this compound sample into a clean, tared ceramic or aluminum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
-
Data Acquisition and Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each degradation step.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials, such as indium, which has a well-defined melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound sample into a clean, tared aluminum pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the final decomposition event observed in TGA (e.g., 350°C) at a constant heating rate of 10°C/min.
-
-
-
Data Acquisition and Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition, and to determine the corresponding peak temperatures and enthalpy changes.
Visualizing Experimental Workflow and Degradation Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for thermal analysis and the predicted degradation pathways of this compound.
Caption: Experimental workflow for TGA and DSC analysis of this compound.
Caption: Predicted thermal degradation pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation of this compound for researchers and professionals in drug development. While specific experimental data is limited, the analysis of its components allows for a reasoned prediction of its thermal behavior. The primary degradation events are anticipated to be the cleavage of the Fmoc protecting group at relatively low temperatures, followed by the degradation of the dipeptide backbone, including the formation of diketopiperazine, at higher temperatures. The detailed experimental protocols provided herein offer a standardized approach for the thermal characterization of this and similar peptide-based molecules, which is essential for ensuring their quality, stability, and efficacy in research and pharmaceutical applications.
References
Unlocking the Molecular Blueprint: A Technical Guide to the Self-Assembly of Fmoc-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the self-assembly properties of the N-terminally protected dipeptide, Fmoc-Gly-Phe-OH. While the broader family of Fmoc-amino acids and peptides are renowned for their capacity to form fibrillar networks and hydrogels, the specific sequence of the peptide backbone plays a critical role in dictating this behavior. This document synthesizes the available scientific knowledge, focusing on the molecular driving forces, comparative analysis with its isomers, and the experimental protocols used to characterize these systems.
A crucial finding highlighted in the scientific literature is that the precise arrangement of amino acids dictates the self-assembly outcome. In a direct comparison, it has been observed that while the isomer Fmoc-Phe-Gly-OH readily forms a hydrogel, This compound does not .[1] This guide will explore the potential structural and energetic reasons for this profound difference, providing valuable insights for the rational design of peptide-based biomaterials.
The Architecture of Self-Assembly: Core Molecular Interactions
The self-assembly of Fmoc-peptides is a hierarchical process governed by a synergy of non-covalent interactions. The final supramolecular structure is a delicate balance of these forces.
-
π-π Stacking: The large, planar fluorenyl (Fmoc) group is the primary driver of aggregation. These aromatic moieties stack upon one another, creating a hydrophobic core that initiates the assembly process in an aqueous environment.[2][3]
-
Hydrogen Bonding: The peptide backbone, with its amide bonds, forms intermolecular hydrogen bonds. This interaction typically leads to the formation of extended β-sheet structures, which are a hallmark of many self-assembled peptide fibrils.[4][5]
-
Hydrophobic Interactions: The phenyl side chain of the phenylalanine residue contributes to the overall hydrophobicity of the molecule, further promoting aggregation to minimize contact with water.
-
Van der Waals Forces: These weak, short-range interactions contribute to the overall stability of the packed molecular assembly.
The interplay of these forces is visualized below.
A Tale of Two Isomers: Why Sequence Matters
The difference in gelation ability between Fmoc-Phe-Gly-OH and this compound underscores the importance of amino acid sequence. While both molecules possess the same chemical components, their spatial arrangement critically impacts their ability to form an entangled, water-trapping network.
Fmoc-Phe-Gly-OH, the known gelator, places the bulky phenylalanine residue adjacent to the Fmoc group, with the flexible glycine at the C-terminus. Conversely, this compound places the flexible glycine as a spacer between the Fmoc group and the phenylalanine. This seemingly minor change can lead to significant differences in molecular packing, potentially introducing steric hindrance that disrupts the formation of the long-range, ordered β-sheet structures necessary for fibril entanglement and hydrogelation. The nature of the peptidic tail has a pronounced effect on the type of self-assembled structure that is ultimately formed.
While no quantitative self-assembly data exists for the non-gelling this compound, the properties of its gelling isomer, Fmoc-Phe-Gly-OH, serve as a valuable benchmark for comparison.
| Property | Fmoc-Phe-Gly-OH (Isomer) Value | Method |
| Apparent pKa | Substantially shifted | Potentiometric Titration |
| Self-Assembly Trigger | Occurs below its apparent pKa | pH change |
| Resulting Structure | Entangled fibers, Hydrogel | TEM, Rheology |
| Driving Forces | Hydrophobic & π-π interactions | Spectroscopic Analysis |
Table 1: Summary of self-assembly properties for the hydrogel-forming isomer, Fmoc-Phe-Gly-OH. Data sourced from studies on Fmoc-dipeptides.
Experimental Protocols for Characterizing Self-Assembly
To assess the self-assembly potential of a given Fmoc-peptide, a suite of biophysical and imaging techniques is employed. The following sections detail the standard methodologies used in the field.
General Experimental Workflow
The characterization process follows a logical progression from inducing self-assembly to analyzing the resulting structures at both macroscopic and microscopic levels.
Detailed Methodologies
Protocol 1: Hydrogel Preparation via pH Switch
This is a common method to induce gelation in pH-sensitive Fmoc-peptides.
-
Stock Solution Preparation: Prepare a stock solution of the Fmoc-peptide (e.g., 100 mM) in a suitable organic solvent like Dimethyl sulfoxide (B87167) (DMSO).
-
Dissolution: Dissolve the Fmoc-peptide powder in deionized water by adjusting the pH to ~10.5 with NaOH. This deprotonates the carboxylic acid, ensuring the monomer is fully dissolved and negatively charged, which prevents premature aggregation.
-
Triggering Gelation: Induce self-assembly by slowly lowering the pH. This is often achieved by adding glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid, ensuring a gradual and uniform pH drop throughout the solution.
-
Incubation: Allow the solution to stand undisturbed at room temperature. Monitor for gel formation over time using the vial inversion test (i.e., the sample is considered a gel if it does not flow upon inversion).
Protocol 2: Transmission Electron Microscopy (TEM)
TEM is used to visualize the nanoscale morphology of the self-assembled structures.
-
Sample Preparation: Place a 5-10 µL aliquot of the peptide solution (prepared as in Protocol 1, typically at a concentration of 1-5 mg/mL) onto a carbon-coated copper TEM grid.
-
Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.
-
Blotting: Carefully blot away the excess solution using filter paper.
-
Staining (Optional but Recommended): Apply a 5 µL drop of a negative stain (e.g., 2% w/v uranyl acetate) to the grid for 30-60 seconds to enhance contrast.
-
Final Blotting and Drying: Blot away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope operating at a typical accelerating voltage of 80-120 kV.
Protocol 3: Oscillatory Rheology
Rheology is used to quantify the mechanical properties (e.g., stiffness) of the hydrogel.
-
Sample Loading: Carefully load the hydrogel sample onto the plate of a rheometer, ensuring no air bubbles are trapped. A typical geometry is a 20 mm parallel plate.
-
Time Sweep: After inducing gelation, perform a time sweep experiment (e.g., at a constant frequency of 1 Hz and strain of 0.5%) to monitor the evolution of the storage modulus (G') and loss modulus (G''). Gel formation is indicated when G' becomes larger than G'' and both values plateau.
-
Frequency Sweep: Once the gel has matured, perform a frequency sweep (e.g., from 0.1 to 100 rad/s at a constant strain) to characterize the frequency-dependence of the material.
-
Strain Sweep: Conduct a strain sweep (e.g., from 0.1% to 100% at a constant frequency) to determine the linear viscoelastic region (LVER) and the yield point of the gel.
Protocol 4: Fluorescence Spectroscopy
This technique is used to determine the critical aggregation concentration (CAC) using a fluorescent probe like Thioflavin T (ThT) or by monitoring the intrinsic fluorescence of the Fmoc group.
-
Sample Preparation: Prepare a series of Fmoc-peptide solutions at varying concentrations in the desired buffer.
-
Probe Addition (if using ThT): Add a small aliquot of ThT stock solution to each peptide solution to a final concentration of ~20 µM.
-
Fluorescence Measurement:
-
Intrinsic Fluorescence: Excite the sample at ~265 nm and record the emission spectrum. The Fmoc group's emission is sensitive to its environment and will often show a shift or change in intensity upon aggregation.
-
ThT Fluorescence: Excite the sample at ~440 nm and measure the emission intensity at ~485 nm. ThT fluorescence increases significantly upon binding to β-sheet-rich amyloid-like fibrils.
-
-
Data Analysis: Plot the fluorescence intensity versus the peptide concentration. The CAC is identified as the concentration at which a sharp increase in fluorescence intensity is observed.
Concluding Remarks and Future Outlook
The study of this compound provides a powerful lesson in the molecular engineering of biomaterials: sequence is paramount. Its inability to form a hydrogel, in direct contrast to its Fmoc-Phe-Gly-OH isomer, highlights the stringent steric and energetic requirements for successful supramolecular assembly. While this compound itself may not be a candidate for hydrogel-based applications like tissue engineering or controlled drug release, its behavior offers crucial insights. It serves as an excellent negative control in research and reinforces the need for precise molecular design. Understanding the "failure" of this molecule to gel provides a clearer picture of the rules of "success," paving the way for the future design of novel Fmoc-peptides with tailored and predictable self-assembly properties for advanced biomedical applications.
References
- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 2. Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on Ï-Ï interlocked β-sheets - Deakin University - Figshare [dro.deakin.edu.au]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Applications of Fmoc-Gly-Phe-OH in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Phe-OH, a fluorenylmethyloxycarbonyl (Fmoc) protected dipeptide, is a versatile building block with significant potential in various biochemical applications. Its unique structure, combining the flexibility of glycine (B1666218) and the aromaticity of phenylalanine, makes it a valuable component in peptide synthesis, a precursor for self-assembling hydrogels for drug delivery and tissue engineering, and a potential linker in bioconjugation. This technical guide provides an in-depth overview of the core applications of this compound, presenting detailed experimental protocols, quantitative data from related compounds to illustrate potential properties, and visualizations of key workflows and principles.
Core Applications of this compound
The primary applications of this compound stem from its identity as an N-terminally protected dipeptide. The Fmoc group provides a temporary protecting group that is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The glycine-phenylalanine sequence itself can be a structural component of a larger peptide or can drive self-assembly processes.
Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a key building block in the Fmoc/tBu strategy of SPPS, allowing for the efficient and stepwise synthesis of complex peptides.[1] The use of a dipeptide unit can simplify the synthesis process and can be particularly useful for introducing specific structural motifs into a peptide sequence.
Supramolecular Hydrogels for Drug Delivery and Tissue Engineering
Similar to other Fmoc-protected aromatic amino acids, this compound has the potential to self-assemble into nanofibrous networks that entrap water to form supramolecular hydrogels.[2] These hydrogels are biocompatible and can serve as matrices for the controlled release of therapeutic agents or as scaffolds for cell culture and tissue regeneration. The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
While less specific information is available for the dipeptide, related compounds like Fmoc-Gly-Gly-Phe-OH are utilized as cleavable linkers in the synthesis of antibody-drug conjugates (ADCs).[3] It is plausible that this compound could be adapted for similar applications, where the peptide bond can be designed to be cleaved by specific enzymes at a target site, releasing a cytotoxic drug.
Quantitative Data (Illustrative)
Table 1: Illustrative Mechanical Properties of Fmoc-Peptide Hydrogels
| Fmoc-Peptide | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |
| Fmoc-K3 | 2.0 | 2526 | [4] |
| Fmoc-FF | 0.5 | ~1000-10000 | [5] |
| This compound | 1.0 (Hypothetical) | Data Not Available |
Note: The mechanical properties of Fmoc-peptide hydrogels are highly dependent on factors such as concentration, pH, and the specific amino acid sequence.
Table 2: Illustrative Drug Release Kinetics from Fmoc-Peptide Hydrogels
| Hydrogel System | Encapsulated Drug | Release Time (t½) | Release Mechanism | Reference |
| Fmoc-FFF* | Dexamethasone | ~48 hours | Diffusion | |
| Fmoc-F5-Phe-DAP | Ribonuclease A | pH-dependent | Diffusion & Electrostatic Interactions | |
| This compound | Model Drug (Hypothetical) | Data Not Available | Data Not Available |
Note: Drug release from Fmoc-peptide hydrogels is influenced by the drug's properties (size, charge) and its interaction with the hydrogel matrix.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is adapted from a standard Fmoc/tBu SPPS procedure and illustrates how this compound can be incorporated into a peptide chain.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 with the subsequent Fmoc-amino acids until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold ether twice.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Preparation of a Supramolecular Hydrogel from this compound (pH Switch Method)
This is a generalized protocol for forming a hydrogel from an Fmoc-dipeptide. The optimal conditions for this compound may require further optimization.
Materials:
-
This compound
-
Deionized water
-
0.1 M NaOH
-
0.1 M HCl or Glucono-δ-lactone (GdL) for slow pH drop
Protocol:
-
Dissolution:
-
Weigh a desired amount of this compound (e.g., to make a 1 wt% solution) into a vial.
-
Add a small amount of 0.1 M NaOH to deprotonate the carboxylic acid and aid in dissolution in deionized water. The solution should become clear.
-
-
Gelation Induction:
-
Slowly add 0.1 M HCl to the solution while gently stirring to lower the pH.
-
Alternatively, for a more controlled gelation, add GdL to the basic solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH.
-
-
Gel Formation:
-
Stop adding the acidifier when the solution starts to become turbid or shows signs of gelation.
-
Allow the solution to stand at room temperature.
-
Gel formation can be confirmed by inverting the vial; a stable gel will not flow.
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Supramolecular Hydrogel Formation.
Caption: Conceptual Workflow for Drug Delivery.
Potential in Signaling Pathway and Enzyme Inhibition Research
Currently, there is a lack of specific studies in the public domain directly linking this compound to the modulation of specific signaling pathways or its use as an enzyme inhibitor. However, peptides containing the Gly-Phe motif are known to be involved in various biological processes. Future research could explore the potential of this compound or peptides derived from it to:
-
Act as competitive inhibitors: The dipeptide could potentially bind to the active site of enzymes that recognize Gly-Phe sequences.
-
Modulate protein-protein interactions: Peptides containing this motif could disrupt or stabilize interactions within signaling cascades.
Further investigation is required to elucidate any specific roles of this compound in these areas.
Conclusion
This compound is a valuable and versatile dipeptide derivative with established applications in peptide synthesis and significant potential in the development of advanced biomaterials for drug delivery and tissue engineering. While specific quantitative data and detailed biological studies on this particular dipeptide are still emerging, the principles guiding its application are well-understood from research on analogous Fmoc-protected amino acids and peptides. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore and harness the potential of this compound in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Phe-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, which are compatible with a diverse range of amino acid side chains. This document provides a detailed protocol for the synthesis of the dipeptide Fmoc-Gly-Phe-OH using Fmoc-based solid-phase chemistry on Wang resin. The peptide is assembled from the C-terminus to the N-terminus, starting with the loading of Fmoc-Phe-OH onto the resin, followed by the coupling of Fmoc-Gly-OH. Finally, the completed dipeptide is cleaved from the solid support.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
Table 1: Resin and Amino Acid Quantities
| Component | Molecular Weight ( g/mol ) | Quantity (mg) | Equivalents (relative to resin loading) |
| Wang Resin (0.5 mmol/g) | - | 200 | 1.0 |
| Fmoc-Phe-OH | 387.44 | 155 | 4.0 |
| Fmoc-Gly-OH | 297.31 | 119 | 4.0 |
Table 2: Reagents for Key Synthesis Steps
| Step | Reagent | Concentration / Amount | Volume / Quantity | Reaction Time |
| Resin Swelling | DMF | - | 5 mL | 30 min |
| Fmoc-Phe-OH Loading | HBTU | 0.5 M in DMF | 0.8 mL (4.0 eq) | 2-4 h |
| DIPEA | 2.0 M in NMP | 0.4 mL (8.0 eq) | 2-4 h | |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 20% (v/v) | 5 mL | 5 min + 15 min |
| Fmoc-Gly-OH Coupling | HBTU | 0.5 M in DMF | 0.8 mL (4.0 eq) | 40 min - 2 h |
| DIPEA | 2.0 M in NMP | 0.4 mL (8.0 eq) | 40 min - 2 h | |
| Cleavage | Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) | - | 5 mL | 2-3 h |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Weigh 200 mg of Wang resin (assuming a loading capacity of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.[1]
-
Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation to ensure all beads are fully solvated.[1]
-
Drain the DMF from the vessel.
Loading of the First Amino Acid (Fmoc-Phe-OH)
-
In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[1]
Coupling of the Second Amino Acid (Fmoc-Gly-OH)
-
In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin from the previous step.
-
Agitate the mixture for 40 minutes to 2 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
Cleavage of this compound from the Resin
-
Wash the dried peptide-resin with DCM (3 x 5 mL).
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of H₂O, and 125 µL of TIS.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude this compound peptide pellet under vacuum.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for Coupling Fmoc-Gly-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of the peptide bond is the fundamental step in Solid-Phase Peptide Synthesis (SPPS). The efficiency of this step is heavily reliant on the choice of coupling reagent, which activates the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide. The synthesis of the dipeptide sequence, Fmoc-Gly-Phe-OH, presents a specific challenge: the potential for diketopiperazine (DKP) formation. This intramolecular cyclization of the dipeptidyl-resin can lead to chain termination and significantly lower the yield of the desired peptide.[1][2]
This document provides a detailed overview of common coupling reagents, a comparative analysis of their performance, and optimized protocols for the successful coupling of this compound while minimizing common side reactions.
Overview of Common Coupling Reagent Classes
The selection of a coupling reagent is a critical decision that impacts reaction kinetics, yield, purity, and the degree of racemization.[3] Reagents are broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic activating agents. Diisopropylcarbodiimide (DIC) is predominantly used in SPPS because its urea (B33335) byproduct is soluble in common solvents like Dimethylformamide (DMF), unlike the byproduct of Dicyclohexylcarbodiimide (DCC).[4] To enhance efficiency and suppress racemization, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl cyano(hydroxyimino)acetate).[5]
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP, COMU): This modern class of reagents offers higher activation efficiency and faster reaction rates, making them suitable for difficult or sterically hindered couplings.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), form highly reactive O-acylisourea esters, leading to rapid coupling with minimal side reactions. They are particularly effective but require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and are known for low racemization risk. A significant advantage is that their use avoids the potential for guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess aminium reagents.
-
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of reagent for coupling this compound should balance reactivity to ensure complete coupling with mildness to prevent side reactions, particularly diketopiperazine formation and racemization of the Phenylalanine residue.
| Coupling Reagent | Class | Additive | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| DIC | Carbodiimide | None | Moderate | High | Advantages: Low cost. Disadvantages: High risk of racemization without additives; potential for N-acyl urea formation. |
| DIC / HOBt | Carbodiimide | HOBt | High | Low | Advantages: Effective, reduces racemization significantly. Disadvantages: HOBt has explosive properties when dry. |
| DIC / OxymaPure | Carbodiimide | OxymaPure | High | Very Low | Advantages: Safer alternative to HOBt with comparable or better performance in suppressing racemization. Disadvantages: Higher cost than HOBt. |
| HBTU / DIPEA | Aminium Salt | HOBt (intrinsic) | Very High | Low | Advantages: Fast and efficient. Disadvantages: Potential for guanidinylation if excess reagent is used; requires base. |
| HATU / DIPEA | Aminium Salt | HOAt (intrinsic) | Highest | Very Low | Advantages: Extremely efficient, even for difficult couplings; low racemization. Disadvantages: High cost; requires base. |
| PyBOP / DIPEA | Phosphonium Salt | HOBt (intrinsic) | Very High | Very Low | Advantages: High efficiency, low racemization, no risk of guanidinylation. Disadvantages: Byproduct can be carcinogenic (BOP); PyBOP is a safer alternative. Higher cost. |
| COMU / DIPEA | Uronium Salt | OxymaPure (intrinsic) | Highest | Very Low | Advantages: Coupling efficiency comparable to HATU, excellent solubility, safer profile. Disadvantages: High cost; requires base. |
Key Side Reaction: Diketopiperazine (DKP) Formation
At the dipeptide stage, the deprotected N-terminal amine of the Glycine can attack the ester linkage of the Phenylalanine to the resin, forming a stable six-membered ring (diketopiperazine) and cleaving the dipeptide from the support. This side reaction is particularly prevalent when Proline is the second or third residue but can occur with other sequences like Gly-Phe.
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin linkage significantly suppresses DKP formation.
-
Immediate Coupling: Couple the third amino acid (Fmoc-AA-OH) immediately after the Fmoc deprotection of the Glycine residue.
-
Use of protecting groups: For particularly difficult sequences, incorporating backbone-protecting groups like Hmb can prevent this side reaction.
-
In-situ Neutralization Protocols: In Boc-based synthesis, in-situ neutralization can suppress DKP formation. For Fmoc chemistry, minimizing the time the free N-terminal dipeptide is exposed to the basic deprotection solution is key.
Visualization of Workflows and Mechanisms
General SPPS Workflow
The diagram below illustrates the iterative cycle of solid-phase peptide synthesis.
References
Application Note: Optimizing Fmoc Deprotection for Gly-Phe Sequences to Prevent Diketopiperazine Formation
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. While standard conditions, such as 20% piperidine (B6355638) in DMF, are effective for many sequences, they can lead to significant side reactions with certain dipeptides. The Gly-Phe sequence, particularly when it is the first dipeptide attached to the resin, is highly susceptible to an intramolecular cyclization reaction upon Fmoc removal. This reaction forms a stable six-membered ring, known as a 2,5-diketopiperazine (DKP), which results in the cleavage of the dipeptide from the resin support.[1][2] This side reaction, often called "traceless" cleavage, reduces the final peptide yield and can complicate purification.[1] This document provides a detailed analysis of deprotection conditions and an optimized protocol to minimize DKP formation for the Gly-Phe sequence.
Mechanism of Diketopiperazine (DKP) Formation: DKP formation is an intramolecular side reaction that occurs after the N-terminal Fmoc group is removed. The newly exposed free amine of the N-terminal amino acid (Glycine) nucleophilically attacks the ester bond linking the C-terminal amino acid (Phenylalanine) to the resin. This process is catalyzed by the basic conditions of the deprotection step.[3]
Several factors influence the rate of DKP formation:
-
Peptide Sequence: Dipeptides with a sterically unhindered N-terminal amino acid, such as Glycine, are particularly prone to cyclization.[4]
-
Deprotection Base: Strong bases like piperidine significantly accelerate DKP formation.
-
Resin Type: Resins with less sterically hindered linkers, such as Wang resin, are more susceptible to DKP formation than bulkier resins like 2-chlorotrityl chloride (2-CTC).
-
Temperature: Elevated temperatures can increase the rate of this side reaction.
Comparative Analysis of Deprotection Conditions
Quantitative analysis reveals that the choice of base and solvent has a profound impact on the extent of DKP formation. Standard deprotection using 20% piperidine in DMF results in significant product loss. In contrast, a combination of a weaker, less nucleophilic base (piperazine) with a strong, non-nucleophilic base (DBU) in NMP drastically suppresses the side reaction.
| Deprotection Reagent | Solvent | DKP Formation (%) | Efficacy | Reference |
| 20% Piperidine | DMF | ~13.8% | High DKP formation; Not recommended for sensitive sequences. | |
| 5% Piperidine | DMF | ~12.2% | Minor improvement; Still significant DKP formation. | |
| 5% Piperazine (B1678402) | DMF/NMP | < 4.0% | Significant reduction in DKP formation compared to piperidine. | |
| 2% DBU + 5% Piperazine | NMP | ~3.6% | Optimal; Drastically reduces DKP and enhances deprotection kinetics. |
Table 1: Comparison of DKP formation under various Fmoc deprotection conditions. Data is derived from studies on DKP-prone sequences.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (High DKP Risk - For Comparison)
This protocol uses standard conditions and is provided as a baseline to illustrate a method that is susceptible to DKP formation with the Gly-Phe sequence, especially on Wang resin.
-
Resin Swelling: Swell Fmoc-Phe-Wang resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes with agitation.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene adduct.
-
Coupling of Glycine: Couple Fmoc-Gly-OH using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) for 1-2 hours.
-
Fmoc Deprotection of Glycine (Critical Step):
-
Treat the Fmoc-Gly-Phe-Resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat for 15 minutes. A significant amount of DKP formation occurs here.
-
-
Analysis: Cleave a small sample of the resin and analyze by HPLC to quantify the formation of cyclo(Gly-Phe) versus the desired peptide.
Protocol 2: Optimized Fmoc Deprotection for Gly-Phe (Low DKP Risk)
This optimized protocol is highly recommended to suppress DKP formation. It utilizes a modified deprotection cocktail and recommends the use of a sterically hindered resin.
-
Resin Selection and Preparation:
-
Use 2-chlorotrityl chloride (2-CTC) resin for loading the first amino acid, Fmoc-Phe-OH. The steric hindrance of the 2-CTC linker physically suppresses the intramolecular cyclization.
-
Swell the resin in dichloromethane (B109758) (DCM) for 1 hour, followed by washes with DMF.
-
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the 2-CTC resin.
-
Coupling of Glycine: Perform Fmoc deprotection of Phenylalanine and couple Fmoc-Gly-OH as per standard procedures.
-
Optimized Fmoc Deprotection of Glycine:
-
Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP) .
-
Treat the Fmoc-Gly-Phe-Resin with the optimized solution (10 mL per gram of resin) for 5 minutes with gentle agitation.
-
Drain the solution.
-
Repeat the treatment with a fresh portion of the optimized solution for 10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5 times) followed by DCM (3 times) to prepare for the next coupling step.
-
Next Coupling: Proceed immediately to the coupling of the third amino acid to minimize the time the deprotected N-terminus is exposed.
Conclusion and Recommendations
For the synthesis of peptides containing the Gly-Phe sequence at the C-terminus, standard Fmoc deprotection conditions using 20% piperidine in DMF should be avoided due to a high risk of diketopiperazine formation. The recommended strategy involves two key modifications:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this linker significantly reduces the rate of intramolecular cyclization.
-
Optimized Deprotection Cocktail: A solution of 2% DBU and 5% piperazine in NMP effectively removes the Fmoc group while minimizing the basicity that catalyzes DKP formation.
Implementing this optimized protocol can drastically reduce yield loss, simplify purification, and improve the overall efficiency of synthesizing peptides containing the problematic Gly-Phe sequence.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides using Fmoc-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive peptides are short chains of amino acids that elicit specific physiological effects in the body, making them promising candidates for novel therapeutics. The Glycyl-Phenylalanine (Gly-Phe) motif is a common structural component in various bioactive peptides, contributing to their biological activity, which can range from antioxidant to angiotensin-converting enzyme (ACE) inhibitory effects. The chemical synthesis of these peptides allows for precise control over their sequence and purity, which is crucial for research and drug development.
This document provides detailed application notes and protocols for the synthesis of bioactive peptides utilizing the dipeptide building block, Nα-Fmoc-glycyl-L-phenylalanine (Fmoc-Gly-Phe-OH). The use of this dipeptide in solid-phase peptide synthesis (SPPS) can streamline the synthesis process and is particularly useful for constructing peptide sequences containing the Gly-Phe moiety. The protocols outlined below follow the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Physicochemical Properties of this compound
To facilitate its use in peptide synthesis, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 444.48 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMF, NMP | General knowledge |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model bioactive tetrapeptide, Pro-Gly-Phe-Ala, with potential antioxidant activity. These protocols can be adapted for the synthesis of other Gly-Phe-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-Gly-Phe-Ala using Fmoc Chemistry
This protocol outlines the synthesis of the tetrapeptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-Ala-OH
-
This compound
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 100 mg, 0.07 mmol) in a SPPS reaction vessel.
-
Add DMF (2-3 mL) and shake for 1-2 hours to swell the resin.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Alanine):
-
Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and shake for 5 minutes. Drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (2 x 2 mL).
-
Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Optional: Perform a Kaiser test to confirm complete coupling (beads should be yellow).
-
-
Second Coupling (this compound):
-
Fmoc Deprotection: Repeat the deprotection step as described in 2a.
-
Activation: In a separate vial, dissolve This compound (2 eq.), OxymaPure® (2 eq.), and DIC (2 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and shake for 2-4 hours.
-
Washing: Drain and wash the resin as described in 2d.
-
-
Third Amino Acid Coupling (Proline):
-
Fmoc Deprotection: Repeat the deprotection step as described in 2a.
-
Activation: In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Washing: Drain and wash the resin as described in 2d.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in 2a.
-
-
Resin Washing and Drying:
-
Wash the final peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum for at least 2 hours.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the release of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide into a centrifuge tube.
-
Add the TFA solution dropwise to a larger volume of cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the peptide.
-
Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.
-
-
Peptide Recovery and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times by resuspension and centrifugation.
-
-
Drying:
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification and characterization.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the synthesis and bioactivity of the model tetrapeptide, Pro-Gly-Phe-Ala.
Table 1: Synthesis Yield and Purity
| Parameter | Value | Method of Determination |
| Theoretical Yield | 85 mg | Calculation based on initial resin loading |
| Crude Peptide Yield | 65 mg | Gravimetric analysis after cleavage and drying |
| Purity (Crude) | >85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity (Purified) | >98% | RP-HPLC |
| Final Purified Yield | 45 mg | Gravimetric analysis after purification |
Table 2: Bioactivity Data (Antioxidant Activity)
The antioxidant activity of the purified Pro-Gly-Phe-Ala peptide could be assessed using various in vitro assays.
| Assay | IC₅₀ Value (mg/mL) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (mg/mL) |
| DPPH Radical Scavenging | 1.5 | 0.05 |
| ABTS Radical Scavenging | 1.2 | 0.03 |
| Hydroxyl Radical Scavenging | 2.0 | 0.1 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the peptide required to scavenge 50% of the free radicals.
Visualizations
Experimental Workflow
The general workflow for the solid-phase synthesis of a bioactive peptide using this compound is illustrated below.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Signaling Pathway: Renin-Angiotensin System (RAS)
For peptides with potential ACE inhibitory activity, understanding their interaction with the Renin-Angiotensin System (RAS) is crucial. The following diagram illustrates the key components of this pathway and the site of action for ACE inhibitors.
Caption: Renin-Angiotensin System and ACE Inhibition.
Conclusion
The use of this compound as a dipeptide building block offers an efficient strategy for the synthesis of bioactive peptides containing the Gly-Phe motif. The provided protocols for solid-phase peptide synthesis, cleavage, and purification serve as a comprehensive guide for researchers. The successful synthesis and subsequent bioactivity assessment of these peptides are critical steps in the discovery and development of new therapeutic agents. By following standardized procedures and carefully characterizing the final products, researchers can confidently advance their investigations into the therapeutic potential of these promising biomolecules.
Application Notes and Protocols: Fmoc-Gly-Phe-OH Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide hydrogels have emerged as a significant class of biomaterials for applications in tissue engineering, regenerative medicine, and controlled drug delivery. Among these, hydrogels formed from N-α-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids and short peptides are particularly noteworthy due to their biocompatibility, biodegradability, and tunable mechanical properties. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Phe-OH, a dipeptide derivative, in the formation of self-supporting hydrogels.
The self-assembly of this compound into a hydrogel is primarily driven by a combination of non-covalent interactions. These include π-π stacking between the aromatic fluorenyl groups and hydrogen bonding interactions, which lead to the formation of β-sheet-rich fibrillar networks.[1][2] These nanofibers entangle to create a three-dimensional scaffold capable of entrapping large amounts of water, forming a stable hydrogel.[1][2] The mechanical strength and other physical properties of the resulting hydrogel can be influenced by factors such as peptide concentration, pH, and the method of preparation.[3]
Applications
This compound hydrogels serve as versatile platforms for a range of biomedical applications:
-
3D Cell Culture: The nanofibrous architecture and high water content of these hydrogels mimic the natural extracellular matrix (ECM), providing a suitable environment for three-dimensional cell culture. The biocompatible nature of the peptide scaffold supports cell viability, adhesion, and proliferation.
-
Controlled Drug Delivery: The hydrogel matrix can be used to encapsulate therapeutic molecules, from small drugs to larger proteins, for sustained release. The release kinetics can be tuned by altering the hydrogel's cross-linking density and the interactions between the drug and the peptide scaffold.
-
Tissue Engineering: These hydrogels can act as scaffolds to support the growth and differentiation of cells for tissue regeneration. Their injectable nature, where the gel forms in situ from a liquid precursor, is a significant advantage for minimally invasive procedures.
Data Presentation: Physicochemical Properties
The following tables summarize key quantitative data for Fmoc-peptide hydrogels, providing a comparative overview of their physical and mechanical properties.
Table 1: Mechanical Properties of Fmoc-Dipeptide Hydrogels
| Peptide Composition | Concentration (wt%) | Preparation Method | Storage Modulus (G') (Pa) | Fiber Diameter (nm) |
| Fmoc-Phe-Phe | Not Specified | Not Specified | 21,200 | 56 |
| Fmoc-F₂/D | Not Specified | Not Specified | 502 | 32-65 |
| Fmoc-K3 | 2.0 | Phosphate Buffer | 2,526 | Not Specified |
| Fmoc-3-F-Phe | Not Specified | Not Specified | ~4,200 | Not Specified |
| Fmoc-4-Br-Phe | Not Specified | Not Specified | ~130 | Not Specified |
Data compiled from multiple sources for comparative purposes.
Table 2: Drug Release Kinetics from Fmoc-Peptide Hydrogels
| Hydrogel System | Encapsulated Drug | Release Profile | Key Findings |
| Fmoc-Phe₃ | Dexamethasone | Sustained release | Release is dependent on genipin (B1671432) crosslinking degree. |
| Cationic Fmoc-F₅-Phe-DAP | Model Proteins (RNase A, BSA, IgG) | Dependent on protein pI and hydrogel pH | Release of charged molecules is highly retained or rapidly released based on electrostatic interactions. |
| Fmoc-FF | Dexamethasone | Not specified | Effective reservoir matrices for drug release. |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound hydrogels are provided below.
Protocol 1: Hydrogel Formation via pH Switch Method
This is one of the most common methods for inducing gelation of Fmoc-peptides.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
0.5 M HCl solution
-
0.5 M NaOH solution
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 100 mg/mL in DMSO).
-
Dissolve the peptide completely in DMSO by gentle vortexing or sonication.
-
To prepare the hydrogel, dilute the peptide stock solution with sterile deionized water or PBS to the final desired concentration (e.g., 0.5 - 2.0 wt%).
-
The initial solution will be basic due to the dissolution of the acidic peptide. Adjust the pH of the peptide solution to ~10.5 with 0.5 M NaOH to ensure complete dissolution.
-
Induce gelation by slowly adding 0.5 M HCl dropwise while gently stirring until the pH of the solution reaches the desired final pH (typically physiological pH 7.4).
-
Allow the solution to stand undisturbed at room temperature. Gelation should occur within minutes to hours, which can be confirmed by the vial inversion test (the gel should be self-supporting and not flow).
Protocol 2: Hydrogel Formation via Solvent Switch Method
This method is suitable for peptides that are more soluble in organic solvents than in water.
Materials:
-
This compound powder
-
Organic solvent (e.g., DMSO, 1,1,1,3,3,3-hexafluoro-2-isopropanol - HFIP)
-
Sterile deionized water or PBS (pH 7.4)
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mg/mL in DMSO).
-
To induce gelation, inject the peptide stock solution into an aqueous buffer (e.g., PBS at pH 7.4) to achieve the final desired peptide concentration.
-
The rapid change in solvent environment triggers the self-assembly of the peptide into nanofibers, leading to hydrogel formation.
-
Allow the mixture to equilibrate at room temperature until a stable hydrogel is formed. Confirm gelation using the vial inversion test.
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Analysis:
-
Place a sample of the prepared hydrogel onto the plate of a rheometer.
-
Perform oscillatory frequency sweep measurements to determine the storage modulus (G') and loss modulus (G''). A stable hydrogel will exhibit a G' value significantly higher than G'', indicating solid-like behavior.
-
Conduct a time sweep to monitor the gelation kinetics, observing the point where G' surpasses G''.
B. Electron Microscopy (SEM/TEM):
-
For Scanning Electron Microscopy (SEM), freeze-dry the hydrogel sample.
-
Mount the lyophilized sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).
-
Image the sample to visualize the nanofibrous network structure.
-
For Transmission Electron Microscopy (TEM), place a small amount of the peptide solution (before gelation) on a TEM grid, blot away the excess, and allow it to air dry or stain with a contrast agent like uranyl acetate.
-
Image the grid to observe the morphology and diameter of the self-assembled nanofibers.
C. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a freeze-dried sample of the hydrogel to confirm the presence of β-sheet structures, typically indicated by peaks in the amide I region (~1620-1640 cm⁻¹).
-
Circular Dichroism (CD) Spectroscopy: Analyze a dilute solution of the peptide during the gelation process to monitor the formation of secondary structures. A characteristic signal for β-sheets is typically observed.
-
Fluorescence Spectroscopy: Utilize the intrinsic fluorescence of the Fmoc group to study the self-assembly process. A blue shift in the emission maximum can indicate the transfer of the Fmoc moiety to a more hydrophobic environment upon aggregation.
Visualizations
References
Fmoc-Gly-Phe-OH: A Versatile Building Block for Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide derivative, N-(fluorenylmethoxycarbonyl)-glycyl-phenylalanine (Fmoc-Gly-Phe-OH), is a promising supramolecular building block for the development of novel drug delivery systems. Its amphiphilic nature, arising from the hydrophobic Fmoc and phenyl groups and the hydrophilic peptide backbone, enables self-assembly into a variety of nanostructures, including hydrogels. These hydrogels can serve as biocompatible and biodegradable depots for the controlled and sustained release of therapeutic agents. The inherent properties of the peptide moiety also offer opportunities for functionalization to achieve targeted drug delivery. This document provides detailed application notes and protocols for utilizing this compound in the fabrication and characterization of drug delivery vehicles.
Key Applications
-
Sustained-Release Hydrogels: this compound can self-assemble into three-dimensional hydrogel networks capable of physically entrapping and providing prolonged release of both small molecule drugs and larger biologics.[1][2]
-
Injectable Drug Depots: The shear-thinning and self-healing properties of some Fmoc-peptide hydrogels make them suitable for minimally invasive administration via injection, forming a drug-releasing depot in situ.[3][4]
-
Targeted Drug Delivery: The peptide backbone can be further modified with targeting ligands to enhance accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target effects.
-
Biocompatible Scaffolds: These peptide-based hydrogels are generally biocompatible and can be used as scaffolds in tissue engineering and regenerative medicine, where they can deliver growth factors or other bioactive molecules.[5]
Data Presentation
The following tables summarize representative quantitative data from studies on analogous Fmoc-peptide hydrogel systems. This data should be considered as a reference for systems based on this compound.
Table 1: Rheological Properties of Fmoc-Dipeptide Hydrogels
| Fmoc-Dipeptide System | Concentration (w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Fmoc-FF | 0.5% | ~10,000 | ~1,000 |
| Fmoc-FG | 1.0% | ~500 | ~50 |
| Fmoc-FY | 0.5% | ~2,000 | ~200 |
Data adapted from studies on various Fmoc-dipeptide hydrogels to provide a comparative overview. Actual values for this compound may vary.
Table 2: Drug Release Kinetics from Fmoc-Peptide Hydrogels
| Drug | Fmoc-Peptide System | Loading Method | Release Profile (First 24h) |
| Doxorubicin | Fmoc-FF | Physical Entrapment | ~30% cumulative release |
| Ibuprofen | Fmoc-FG | Physical Entrapment | ~50% cumulative release |
| Dexamethasone | Fmoc-F3 | Nanoparticle Entrapment | ~15% cumulative release |
This table provides examples of drug release from different Fmoc-peptide hydrogels. The release kinetics are highly dependent on the specific drug, hydrogel concentration, and drug-peptide interactions.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel (Solvent Switch Method)
This protocol describes the formation of a self-assembled hydrogel by changing the solvent environment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.
-
To a clean glass vial, add the desired volume of the this compound stock solution.
-
Slowly add PBS (pH 7.4) to the DMSO solution while gently vortexing. A typical final concentration for gelation is 5-10 mg/mL.
-
The solution will become increasingly turbid, indicating the self-assembly of the peptide.
-
Allow the mixture to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed.
-
Confirm gelation by inverting the vial; a successful hydrogel will not flow.
Protocol 2: Drug Loading into this compound Hydrogel (In Situ Entrapment)
This protocol outlines the encapsulation of a drug during the hydrogel formation process.
Materials:
-
This compound
-
Drug of interest
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare a stock solution of the drug in DMSO or a compatible solvent.
-
In a clean glass vial, mix the appropriate volumes of the this compound stock solution and the drug stock solution to achieve the desired final concentrations.
-
Slowly add PBS (pH 7.4) to the peptide-drug mixture with gentle vortexing to initiate hydrogel formation.
-
Allow the hydrogel to set at room temperature for 1-2 hours.
-
The drug is now physically entrapped within the hydrogel matrix.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical experiment to determine the release kinetics of a drug from the prepared hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
PBS, pH 7.4 (release medium)
-
Dialysis membrane (with a molecular weight cut-off suitable for the drug)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Accurately weigh a known amount of the drug-loaded hydrogel and place it in a suitable container (e.g., a small vial or a transwell insert).
-
Carefully add a defined volume of pre-warmed PBS (37°C) on top of the hydrogel.
-
Place the container in a shaking incubator or water bath set at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and so on), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of drug-loaded this compound hydrogels.
Caption: General mechanism of drug delivery from an this compound hydrogel depot and subsequent cellular uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Techniques with Fmoc-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the primary bioconjugation and synthetic applications of N-α-Fmoc-glycyl-phenylalanine (Fmoc-Gly-Phe-OH). This dipeptide derivative is a crucial building block in solid-phase peptide synthesis (SPPS) and a fundamental component in the design of enzyme-cleavable linkers for antibody-drug conjugates (ADCs). Detailed protocols for its use in both SPPS and a representative solution-phase conjugation are provided, along with data tables summarizing key quantitative parameters. Furthermore, experimental workflows and the mechanism of action for ADC linkers are illustrated using diagrams.
Introduction
This compound is a protected dipeptide widely utilized in peptide chemistry and bioconjugation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminus, which is stable under acidic conditions, making it central to the widely used Fmoc/tBu orthogonal synthesis strategy in SPPS.[1][2] The Gly-Phe sequence itself is of significant interest in drug delivery, as it can serve as a substrate for proteases that are overexpressed in tumor environments, such as Cathepsin B.[][4] This property makes it a key component in the design of cleavable linkers for ADCs, enabling targeted release of cytotoxic payloads within cancer cells.[5]
Applications
The primary applications of this compound fall into two main categories:
-
Solid-Phase Peptide Synthesis (SPPS): As a dipeptide building block, this compound can be incorporated into a growing peptide chain on a solid support. This is particularly useful for introducing specific enzyme cleavage sites or for improving the synthesis of difficult sequences.
-
Antibody-Drug Conjugate (ADC) Linker Synthesis: The Gly-Phe motif is a well-established cleavage site for the lysosomal protease Cathepsin B. This compound is therefore a valuable precursor in the synthesis of cleavable linkers that connect an antibody to a cytotoxic drug. Upon internalization of the ADC into a target cancer cell, the linker is cleaved, releasing the drug.
Data Presentation
Table 1: Quantitative Parameters for this compound in Solid-Phase Peptide Synthesis (0.1 mmol Scale)
| Parameter | Value | Reagents | Notes |
| Resin Swelling Time | 30-60 min | DMF | Ensures proper reaction environment. |
| Fmoc Deprotection | 5 min + 15 min | 20% Piperidine (B6355638) in DMF | Two-step process for complete removal of the Fmoc group. |
| Coupling Activation | 2 min | HBTU (0.49 mmol), DIPEA (1.0 mmol) in DMF | Pre-activation of the carboxylic acid for efficient coupling. |
| Coupling Time | 2 hours | Activated Fmoc-amino acid solution | Time can be extended for difficult couplings. |
| Typical Coupling Yield | >99% | N/A | Monitored by Kaiser test or other methods. |
Table 2: Representative Quantitative Data for Solution-Phase Amide Coupling
| Parameter | Value | Reagents | Notes |
| This compound | 1.0 eq | Starting material. | |
| Amine-containing Molecule | 1.2 eq | Molecule to be conjugated. | |
| Coupling Reagent | HBTU (1.1 eq) / HATU (1.1 eq) | Or other suitable coupling reagent. | |
| Base | DIPEA (2.0 eq) | To maintain basic conditions for coupling. | |
| Reaction Time | 2-16 hours | Monitored by TLC or LC-MS. | |
| Typical Yield | 70-95% | Dependent on substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, synthesis grade
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel and shaker
-
Kaiser test kit for monitoring
Procedure:
-
Resin Preparation: If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin. If continuing a synthesis, proceed to the deprotection step.
-
Fmoc Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. d. Drain the solution. e. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of piperidine. g. Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (5 equivalents relative to resin loading), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. b. Allow the mixture to pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected resin in the synthesis vessel. d. Agitate the mixture for 2 hours at room temperature to ensure complete coupling. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). f. Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates a complete reaction).
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general method for creating an amide bond between the C-terminus of this compound and a primary amine in solution.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a linker with a terminal amine, a fluorescent probe)
-
HBTU or other suitable coupling reagent (e.g., EDC/NHS)
-
DIPEA
-
Anhydrous DMF or other suitable aprotic solvent
-
Reaction vessel, magnetic stirrer
-
TLC or LC-MS for reaction monitoring
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC)
Procedure:
-
Preparation: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. b. Stir the solution for 5-10 minutes to allow for pre-activation.
-
Coupling Reaction: a. Add the amine-containing molecule (1.2 eq) to the reaction mixture. b. Add DIPEA (2.0 eq) dropwise to the stirring solution. c. Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 5% aqueous citric acid, followed by saturated aqueous sodium bicarbonate, and finally brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: ADC linker cleavage by Cathepsin B in a target cell.
References
Application Notes and Protocols: Fmoc-Gly-Phe-OH in Cancer and Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-L-phenylalanine (Fmoc-Gly-Phe-OH) and related Fmoc-dipeptides in cancer and immunology research. The unique self-assembling properties of these molecules, driven by π-π stacking of the Fmoc groups, allow for the formation of hydrogels that serve as versatile platforms for drug delivery and immunotherapy.
Section 1: Application in Cancer Research: Drug Delivery Hydrogels
Fmoc-dipeptide hydrogels, particularly those formed from Fmoc-diphenylalanine (Fmoc-FF), have emerged as promising vehicles for the localized and sustained delivery of chemotherapeutic agents. These hydrogels can encapsulate hydrophobic drugs, such as doxorubicin (B1662922) and paclitaxel (B517696), protecting them from rapid clearance and reducing systemic toxicity. The shear-thinning and self-healing properties of these hydrogels make them suitable for injection directly into tumor sites.
Quantitative Data Summary: Drug Loading and Release
| Hydrogel Composition | Drug | Drug Loading Content (DLC) | Encapsulation Efficiency (%) | Cumulative Release (72h) | Reference |
| Fmoc-FF/(FY)3 (1/1, v/v) | Doxorubicin | 0.440 | >95% | ~21% | [1] |
| Fmoc-FF/(FY)3 (2/1, v/v) | Doxorubicin | 0.440 | >95% | ~16% | [1] |
| FOK peptide (20 mg/mL) | Doxorubicin | - | >95% | ~60% (pH 5.5), ~20% (pH 7.4) | [2] |
| RADA16 (1%) | Paclitaxel | - | - | Slower than 0.5% | [3] |
Experimental Protocol: Preparation of Doxorubicin-Loaded Fmoc-FF Hydrogel
This protocol is based on the "solvent-switch" method for preparing a doxorubicin-loaded hydrogel using Fmoc-diphenylalanine (Fmoc-FF).[4]
Materials:
-
Fmoc-diphenylalanine (Fmoc-FF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin hydrochloride (DOX)
-
Sterile deionized water
-
Vortex mixer
-
Sterile vials
Procedure:
-
Prepare Fmoc-FF Stock Solution: Dissolve Fmoc-FF in DMSO to a final concentration of 100 mg/mL.
-
Prepare Doxorubicin Solution: Dissolve DOX in sterile deionized water to a concentration of 4.0 x 10⁻³ mol/L.
-
Hydrogel Formation: a. In a sterile vial, add 380 µL of the DOX aqueous solution. b. To this, add 20 µL of the Fmoc-FF stock solution. c. Immediately vortex the mixture for 5-10 seconds. The solution will become opaque and metastable. d. Allow the mixture to stand at room temperature. Gelation should occur within 20-40 minutes, resulting in a transparent, self-supporting hydrogel.
In Vitro Drug Release Assay:
-
Place the prepared hydrogel in a suitable container (e.g., a well of a 24-well plate).
-
Gently add a known volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) on top of the hydrogel.
-
At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.
-
Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry (at λabs = 480 nm) or fluorescence spectroscopy (at λem = 590 nm).
-
Calculate the cumulative percentage of drug released over time.
Experimental Workflow: Hydrogel-Based Drug Delivery
References
- 1. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled release of paclitaxel from a self-assembling peptide hydrogel formed in situ and antitumor study in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fmoc-Gly-Phe-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads, enzyme inhibitors, and molecular probes.[1] The strategic incorporation of dipeptide building blocks, such as Fmoc-Gly-Phe-OH, into these libraries offers several advantages. Utilizing dipeptides can expedite the synthesis process, reduce the number of coupling and deprotection cycles, and potentially circumvent problematic couplings of individual amino acids.[2] The Gly-Phe motif is of particular interest as it is found in various bioactive peptides, including inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[3][4][5]
These application notes provide a comprehensive guide to the incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS). Detailed protocols for library synthesis via the split-and-pool method and subsequent screening using the one-bead-one-compound (OBOC) assay are provided.
Chemical Properties of this compound
This compound is a dipeptide building block where the N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is central to modern solid-phase peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₅ | |
| Molecular Weight | 444.49 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM |
Data Presentation: Synthesis and Characterization
The efficiency of incorporating this compound into a growing peptide chain is crucial for the successful synthesis of a high-quality peptide library. The following table summarizes representative quantitative data for the synthesis and characterization of a model peptide containing the Gly-Phe motif.
| Parameter | Method | Result | Notes |
| Coupling Efficiency (this compound) | Kaiser Test / TNBS Test | >99% | Qualitative test indicating the absence of free amines. |
| Overall Yield (Crude Peptide) | Gravimetric Analysis | 65-85% | Dependent on peptide length and sequence. |
| Purity (Crude Peptide) | RP-HPLC (214 nm) | 50-70% | Typical purity before purification. |
| Purity (Purified Peptide) | RP-HPLC (214 nm) | >95% | After semi-preparative HPLC. |
| Identity Confirmation | Mass Spectrometry (ESI-MS) | Expected Mass Observed | Confirms the molecular weight of the target peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library using Split-and-Pool Method
This protocol describes the synthesis of a peptide library on a solid support using the split-and-pool strategy to generate a "one-bead-one-compound" library.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Split-and-Pool Synthesis (Iterative Cycles):
-
Split: Divide the resin into equal portions, one for each amino acid or building block to be coupled in that cycle.
-
Coupling:
-
In separate reaction vessels for each resin portion, dissolve the corresponding Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the respective resin portion and shake for 1-2 hours at room temperature.
-
To incorporate the this compound dipeptide, use it as a single building block in one of the coupling reactions.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Pool: After coupling, wash all resin portions with DMF and then combine them in a single vessel. Mix thoroughly to ensure randomization.
-
Repeat the split, couple, and pool steps for the desired number of cycles to build the peptide library.
-
-
Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptides by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide library under vacuum.
-
For characterization of individual library members, peptides can be purified by preparative RP-HPLC.
-
Mandatory Visualizations
Caption: Workflow for split-and-pool synthesis of a peptide library.
Protocol 2: One-Bead-One-Compound (OBOC) Library Screening for ACE Inhibitors
This protocol outlines a method for screening the synthesized peptide library for inhibitors of Angiotensin-Converting Enzyme (ACE).
Materials:
-
Peptide library on beads
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic ACE substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
Blocking buffer (e.g., BSA in assay buffer)
-
Wash buffer (e.g., TBST)
-
Enzyme-linked antibody (e.g., anti-ACE antibody)
-
Magnetic beads conjugated to a secondary antibody
-
Microscope
-
Micropipettes
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Bead Preparation:
-
Swell the peptide library beads in DMF, then wash thoroughly with TBST.
-
Equilibrate the beads in the assay buffer.
-
-
Blocking: Incubate the beads in a blocking buffer for 1 hour to minimize non-specific binding.
-
Screening:
-
Incubate the blocked beads with a solution of ACE in assay buffer for 1-2 hours.
-
Wash the beads extensively with wash buffer to remove unbound ACE.
-
-
Hit Identification (Magnetic Separation):
-
Incubate the beads with a primary antibody against ACE.
-
Wash the beads to remove the unbound primary antibody.
-
Incubate the beads with magnetic beads conjugated to a secondary antibody.
-
Isolate the beads that have bound ACE using a strong magnet.
-
-
Hit Isolation and Sequencing:
-
Transfer the "hit" beads to individual wells of a 96-well plate.
-
Cleave the peptide from a single bead using the TFA cleavage cocktail.
-
Determine the sequence of the hit peptide using mass spectrometry.
-
-
Validation:
-
Synthesize the identified hit peptide on a larger scale.
-
Perform a solution-phase enzymatic assay to confirm its ACE inhibitory activity and determine its IC₅₀ value.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the coupling of Fmoc-Gly-Phe-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging in SPPS?
The coupling of this compound can be less efficient than that of single amino acids due to several factors:
-
Steric Hindrance: Although Glycine itself is not sterically hindered, the dipeptide presents a larger molecular structure compared to a single amino acid, which can moderately impede its diffusion and reaction with the resin-bound free amine.
-
Aggregation: Peptide chains containing hydrophobic residues like Phenylalanine can be prone to aggregation on the solid support. This can make the N-terminal amine of the growing peptide chain less accessible to the incoming this compound.
-
Diketopiperazine (DKP) Formation: The most significant challenge associated with the Gly-Phe sequence arises after its successful coupling. Upon removal of the Fmoc group from the Glycine residue, the resulting H-Gly-Phe-resin is highly susceptible to intramolecular cyclization, forming the cyclic dipeptide diketopiperazine (DKP).[1] This leads to the cleavage of the dipeptide from the resin, resulting in a lower yield of the target peptide and the generation of deletion sequences.[1]
Q2: Which coupling reagents are recommended for improving this compound coupling efficiency?
For difficult couplings, including dipeptides, more potent coupling reagents are generally recommended over standard carbodiimide (B86325) activators like DIC/HOBt. Uronium/aminium or phosphonium (B103445) salt-based reagents are preferred.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered amino acids and difficult sequences.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents.
Q3: How can I minimize diketopiperazine (DKP) formation after coupling this compound?
Minimizing DKP formation is crucial for obtaining a good yield of the final peptide. Here are some effective strategies:
-
Use of 2-Chlorotrityl Chloride Resin: This acid-labile resin is less prone to DKP formation compared to more standard resins like Wang resin.
-
Immediate Coupling of the Next Amino Acid: After the deprotection of the Fmoc-Gly-Phe-resin, the coupling of the third amino acid should be performed immediately to minimize the time the free N-terminal amine is available for intramolecular cyclization.
-
Use of Optimized Deprotection Conditions: Instead of the standard 20% piperidine (B6355638) in DMF, using a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation.[1]
-
Coupling of a Pre-formed Tripeptide: Synthesizing the Fmoc-Xaa-Gly-Phe-OH tripeptide in solution and then coupling it to the resin can bypass the problematic on-resin deprotection step of the Gly-Phe sequence.
Q4: Can I use a "double coupling" strategy for this compound?
Yes, performing a double coupling is a recommended strategy to ensure the reaction goes to completion, especially if a qualitative test like the Kaiser test indicates incomplete coupling after the first attempt. This involves repeating the coupling step with a fresh solution of the activated dipeptide.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Positive Kaiser test (blue/purple beads) after coupling | 1. Incomplete coupling of this compound.[2]2. Insufficient activation of the dipeptide.3. Steric hindrance or peptide aggregation on the resin.[2] | 1. Perform a second coupling ("double coupling") with fresh reagents.2. Increase the coupling time (e.g., from 1-2 hours to 4 hours).3. Switch to a more potent coupling reagent like HATU or COMU.4. Consider using a solvent mixture (e.g., DMF/DCM) to improve resin swelling and reduce aggregation. |
| Low final peptide yield with deletion sequences lacking the C-terminal portion | 1. Significant diketopiperazine (DKP) formation after the deprotection of the Fmoc-Gly-Phe sequence, leading to chain termination. | 1. Couple the third amino acid immediately after the deprotection of Fmoc-Gly-Phe-resin.2. Use a resin less prone to DKP formation, such as 2-chlorotrityl chloride resin.3. Employ optimized deprotection conditions (e.g., 2% DBU and 5% piperazine in NMP). |
| Presence of a peak corresponding to the mass of DKP in HPLC/MS analysis of the crude product | Intramolecular cyclization of the deprotected H-Gly-Phe-resin. | Implement the strategies for minimizing DKP formation as described in the FAQ section. |
| Resin clumping or poor swelling | Peptide aggregation on the solid support. | 1. Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP) for coupling.2. Consider increasing the reaction temperature (e.g., to 40°C).3. Use a resin with a lower loading capacity. |
Data Presentation
| Coupling Reagent | Additive | Typical Coupling Time | Expected Efficiency for Difficult Couplings |
| DIC | HOBt | 2 - 4 hours | Moderate |
| HBTU | DIPEA/NMM | 1 - 2 hours | High |
| HATU | DIPEA/NMM | 30 - 60 minutes | Very High |
| COMU | DIPEA/NMM | 30 - 60 minutes | Very High |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol is for a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-Phe-Wang resin (or other suitable resin)
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads. A yellow or colorless result indicates a complete reaction. If the test is positive (blue/purple), a second coupling is recommended.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a few beads of the washed resin and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
-
Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Caption: Troubleshooting workflow for this compound coupling in SPPS.
Caption: Mechanism of Diketopiperazine (DKP) formation from H-Gly-Phe-resin.
References
preventing aggregation of Fmoc-Gly-Phe-OH during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Fmoc-Gly-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to aggregation during synthesis?
A1: The aggregation of this compound, and peptide chains incorporating this sequence, is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of β-sheet-like structures. This self-association is exacerbated by the hydrophobic nature of the Phenylalanine side chain and the conformational flexibility of Glycine, which can facilitate strong peptide backbone interactions. This aggregation can physically block reactive sites on the resin, leading to incomplete deprotection and coupling reactions, ultimately resulting in lower yields and difficult purifications.
Q2: At what point during the synthesis should I be most concerned about aggregation?
A2: Aggregation is less likely to be a significant issue before the fifth or sixth residue is coupled to the resin. However, for sequences known to be hydrophobic or prone to forming secondary structures, it is prudent to be proactive and employ strategies to mitigate aggregation from the early stages of the synthesis.
Q3: What are the primary indicators of on-resin aggregation?
A3: Key indicators that you are encountering aggregation issues during solid-phase peptide synthesis (SPPS) include:
-
Poor resin swelling: The resin beads may appear clumped together or shrunken.
-
Slow or incomplete Fmoc deprotection: This can be observed through a persistent blue color in a positive Kaiser test after the standard deprotection time.
-
Incomplete coupling reactions: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines.
-
Difficult solvent filtration: The solvent may drain slowly from the reaction vessel due to clogged resin.
-
Presence of deletion sequences in the final product: Mass spectrometry analysis of the crude peptide may reveal peptides missing one or more amino acids.
Q4: Can microwave-assisted peptide synthesis (MW-SPPS) help in preventing aggregation?
A4: Yes, MW-SPPS can be highly effective in mitigating aggregation. The rapid and uniform heating provided by microwave energy can disrupt the intermolecular hydrogen bonds that lead to the formation of secondary structures.[1] This not only accelerates the deprotection and coupling steps but also helps to maintain the peptide chains in a more solvated and accessible state, leading to higher crude purity and yields, especially for "difficult" sequences.[1] However, it is important to control the temperature to avoid potential side reactions like racemization, particularly with sensitive amino acids.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues during the synthesis of peptides containing the Gly-Phe motif.
Issue 1: Positive Kaiser Test After Coupling this compound (or subsequent amino acid)
-
Possible Cause: On-resin aggregation is preventing the activated amino acid from accessing the N-terminal amine of the growing peptide chain.
-
Solutions:
-
Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP/DCM (1:1:1), which can improve solvation of the peptide-resin complex.[2][3] The addition of up to 25% Dimethyl sulfoxide (B87167) (DMSO) to DMF or NMP can also be beneficial.
-
Elevate Temperature: Perform the coupling reaction at a higher temperature (e.g., 40-50 °C). Increased thermal energy can disrupt secondary structures.
-
Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more reactive ones like HATU or HCTU, which can drive the reaction to completion more effectively, even in the presence of some aggregation.
-
Incorporate Chaotropic Salts: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt hydrogen bonding. Ensure to wash thoroughly with DMF afterward to remove the salt, as it can interfere with some coupling reagents.
-
Issue 2: Slow or Incomplete Fmoc Deprotection
-
Possible Cause: Aggregation is hindering the access of the piperidine (B6355638) solution to the N-terminal Fmoc group.
-
Solutions:
-
Increase Deprotection Time: Extend the deprotection time or perform an additional deprotection step.
-
Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 2%) to the 20% piperidine in DMF solution.
-
Change Solvent: Use NMP instead of DMF for the deprotection solution.
-
Elevate Temperature: Perform the deprotection at an elevated temperature (e.g., 40 °C).
-
Microwave Assistance: Utilize microwave heating during the deprotection step to disrupt aggregation.
-
Quantitative Data on Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to prevent peptide aggregation.
Table 1: Comparison of Solvents for the Synthesis of a Hydrophobic Peptide
| Strategy | Peptide Sequence | Solvent System | Outcome | Reference |
| Solvent Change | Hydrophobic transmembrane peptide (34-mer) | 100% DMF | 4% Crude Yield | |
| 80% NMP / 20% DMSO | 12% Crude Yield | |||
| Hydrophobic 7-amino acid peptide | DMF | Lower crude purity | ||
| NMP | Higher crude purity |
Table 2: Comparison of Coupling Reagents for a "Difficult" Sequence
| Strategy | Peptide Sequence | Coupling Reagent | Crude Purity | Reference |
| Coupling Reagent Choice | Acyl Carrier Protein (ACP) (65-74) | HBTU | Lower Purity (more deletion products) | |
| HATU | Higher Purity (fewer deletion products) |
Table 3: Impact of Backbone Protection on Synthesis Yield
| Strategy | Peptide Sequence | Method | Outcome | Reference |
| Backbone Protection | Highly aggregated sequences | Standard Fmoc-amino acids | - | |
| Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold |
Table 4: Effect of Temperature on Synthesis
| Strategy | Peptide Sequence | Synthesis Condition | Outcome | Reference |
| Elevated Temperature | Various peptides | Room Temperature | - | |
| Increased Temperature | Allows for reduced coupling times while maintaining or improving crude purity. |
Experimental Protocols
Protocol 1: Standard Manual Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in a fritted syringe or reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15-20 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a dark blue color).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU; 0.95 equivalents to the amino acid), and an additive (e.g., HOBt; 1 equivalent to the amino acid) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid), to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by a yellow/colorless solution and beads). If the test is positive, repeat the coupling step.
Protocol 2: Incorporation of a Dmb-Dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH)
This protocol is for the incorporation of a structure-disrupting dipeptide to prevent aggregation at a Glycine residue.
-
Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 1, steps 1-3.
-
Activation and Coupling of Dmb-Dipeptide:
-
In a separate vial, dissolve the Fmoc-Ala-(Dmb)Gly-OH (1.5-2 equivalents) and a coupling reagent (e.g., HATU; 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution and vortex.
-
Immediately add the activated Dmb-dipeptide solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin as described in Protocol 1, step 6.
-
Continuation of Synthesis: Proceed with the standard SPPS cycle for the next amino acid. The Dmb group will be removed during the final cleavage from the resin with TFA.
Protocol 3: The Kaiser Test (Qualitative Ninhydrin (B49086) Test)
This test is used to detect the presence of free primary amines on the resin.
-
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol (B145695).
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol (3 times) and allow the ethanol to evaporate.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Positive Result (Free Amine Present): Intense blue color on the beads and in the solution.
-
Negative Result (No Free Amine): Yellow or colorless beads and solution.
-
Visualizations
References
minimizing epimerization of phenylalanine in Fmoc-Gly-Phe-OH.
Welcome to the technical support center for peptide synthesis. This resource is dedicated to helping researchers, scientists, and drug development professionals troubleshoot and minimize the epimerization of the phenylalanine residue during the coupling of Fmoc-Gly-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the stereochemistry at the alpha-carbon of the phenylalanine residue in Fmoc-Gly-L -Phe-OH is inverted, leading to the formation of its diastereomer, Fmoc-Gly-D -Phe-OH. Since peptides' biological activity is highly dependent on their specific three-dimensional structure, the presence of this D-isomer impurity can significantly reduce the efficacy of the final peptide or introduce off-target effects.[1]
Q2: Why is the phenylalanine in this compound susceptible to epimerization?
A2: The phenylalanine residue at the C-terminus of a peptide fragment is particularly prone to epimerization during the activation of its carboxylic acid group for coupling. The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate.[1][2][3] The alpha-proton of the C-terminal amino acid in this intermediate is acidic and can be easily removed by a base.[2] Reprotonation can then occur from either side of the planar ring, leading to a mixture of L- and D-isomers.
Q3: What are the primary factors that promote epimerization during the coupling step?
A3: Several factors during the coupling reaction can increase the rate of epimerization:
-
Coupling Reagents: Highly reactive coupling reagents can accelerate oxazolone formation.
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to promote epimerization than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).
-
Solvent: Polar solvents can sometimes favor the side reaction leading to epimerization.
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including epimerization.
-
Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine component is introduced provides more opportunity for epimerization to occur.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues of high epimerization levels when coupling this compound.
Problem: High levels of Fmoc-Gly-D-Phe-OH diastereomer detected after coupling.
Below is a troubleshooting workflow to help identify the potential cause and implement a solution.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.
-
Potential Cause: Use of carbodiimides (e.g., DIC, DCC) without an additive, or using a less effective additive like HOBt.
-
Solution:
-
Always use an additive with carbodiimides. Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are more effective at suppressing epimerization than HOBt. These additives form active esters that are more stable and less prone to forming the oxazolone intermediate.
-
Switch to a modern onium salt reagent. Uronium/aminium salts like HATU, HCTU, or COMU, especially when formulated with HOAt or Oxyma, are generally considered "low-racemization" reagents. For particularly sensitive couplings, COMU has shown excellent performance with very low epimerization. DEPBT is another phosphonium-based reagent known for its remarkable resistance to racemization.
-
Step 2: Assess the Base Used in the Coupling Reaction
The presence of a base is often necessary, but it can also be the primary driver of epimerization.
-
Potential Cause: Using a strong, sterically unhindered base like DIPEA or triethylamine (B128534) (TEA).
-
Solution:
-
Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA. For extremely sensitive couplings, a more hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) can be beneficial.
-
Optimize the base concentration. Use the minimum amount of base necessary for the reaction to proceed. Typically, 1-2 equivalents are sufficient.
-
Step 3: Review the Reaction Conditions (Temperature and Time)
Kinetic factors play a significant role in the extent of epimerization.
-
Potential Cause: Prolonged pre-activation times or elevated reaction temperatures.
-
Solution:
-
Minimize pre-activation time. Ideally, the activated this compound should be added to the amine component immediately. If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes).
-
Lower the reaction temperature. Performing the coupling at a lower temperature, such as 0°C, can significantly reduce the rate of epimerization without drastically slowing down the coupling reaction.
-
Data on Epimerization
While specific data for this compound is dispersed, the following table summarizes representative data for the epimerization of a C-terminal phenylalanine in a model peptide (Z-Phe-Val-OH + H-Pro-NH2) under different coupling conditions to illustrate the impact of reagent and additive choice.
| Coupling Reagent | Additive | Base | % D-Isomer Formation |
| DIC | None | - | High (>20%) |
| DIC | HOBt | - | ~14.8% |
| DIC | HOAt | - | ~5.9% |
| DIC | OxymaPure | - | ~4.5% |
| HBTU | (HOBt) | DIPEA | ~8-12% |
| HATU | (HOAt) | DIPEA | ~3-6% |
| COMU | (OxymaPure) | DIPEA | <2% |
| DEPBT | None | DIPEA | <1% |
Data is compiled and representative of trends reported in peptide synthesis literature.
Experimental Protocols
Protocol 1: Recommended Coupling of this compound to Minimize Epimerization
This protocol utilizes a modern coupling reagent and optimized conditions to suppress epimerization.
-
Resin Preparation: Swell the resin-bound amine (e.g., H-Pro-Resin) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3 eq.) in DMF.
-
Add OxymaPure (3 eq.).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled this compound/OxymaPure solution.
-
Allow the mixture to pre-activate for no more than 2 minutes at 0°C.
-
Drain the DMF from the swollen resin and immediately add the activation mixture.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Analysis of Phenylalanine Epimerization by Chiral HPLC
This protocol describes the analysis of the cleaved and deprotected tripeptide (e.g., Gly-Phe-Pro) to quantify the amount of the D-Phe diastereomer.
-
Sample Preparation:
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in the HPLC mobile phase at a concentration of approximately 1 mg/mL.
-
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Lux Cellulose-2, CHIROBIOTIC R).
-
Mobile Phase: A typical mobile phase for reversed-phase separation would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). Isocratic conditions may also be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-10 µL.
-
Procedure: Inject the sample onto the chiral column. The L- and D-diastereomers should resolve into two separate peaks.
-
-
Quantification:
-
Integrate the peak areas for both the desired (L-Phe) and the undesired (D-Phe) diastereomers.
-
Calculate the percentage of epimerization using the formula: % Epimerization = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] * 100
-
Mechanism of Epimerization
The primary pathway for the epimerization of the C-terminal phenylalanine during coupling is through the formation of a 5(4H)-oxazolone intermediate.
References
Troubleshooting Low Yield in Peptides Containing Gly-Phe: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the Glycine-Phenylalanine (Gly-Phe) sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when synthesizing peptides containing the Gly-Phe sequence?
A1: Low yields in SPPS of Gly-Phe containing peptides are most commonly attributed to two main issues:
-
Diketopiperazine (DKP) Formation: The dipeptide, once formed on the resin, can cyclize to form a stable six-membered ring (a diketopiperazine). This process cleaves the dipeptide from the resin support, leading to a significant loss of product. This is particularly prevalent when Glycine is the second amino acid in the sequence.
-
Peptide Aggregation: Phenylalanine is a hydrophobic amino acid. Sequences rich in hydrophobic residues are prone to aggregation on the solid support. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences, and consequently, a lower yield of the desired full-length peptide.[1]
Q2: How can I detect if diketopiperazine formation is the cause of my low yield?
A2: The primary indicator of DKP formation is a significant loss of peptide from the resin after the coupling of the second amino acid (in this case, Glycine). You may also detect the cyclic dipeptide byproduct in the cleavage solution upon analysis by mass spectrometry.
Q3: What are the signs of on-resin peptide aggregation?
A3: On-resin aggregation can be identified by several observations during synthesis:
-
Poor resin swelling: The resin beads may appear clumped together and not swell adequately in the synthesis solvents.[2]
-
Slow or incomplete Fmoc deprotection: This can be indicated by a persistent blue color in a Kaiser test after the deprotection step.[2]
-
Inefficient coupling: A positive Kaiser test after the coupling step indicates incomplete reaction.[1]
Q4: Can the choice of coupling reagent impact the yield and purity of my Gly-Phe peptide?
A4: Absolutely. The choice of coupling reagent is critical, not only for achieving high coupling efficiency but also for minimizing side reactions like racemization. For a potentially "difficult" sequence like Gly-Phe, more powerful coupling reagents are often necessary to overcome steric hindrance and aggregation. Reagents like HATU and COMU generally provide higher coupling efficiencies compared to older reagents like DCC.[3] Phenylalanine is also susceptible to racemization during activation, and the choice of coupling reagent and additives like HOAt or Oxyma can suppress this side reaction.
Troubleshooting Guides
Issue 1: Significant Yield Loss After Coupling of Glycine
Symptom: You observe a dramatic decrease in the amount of peptide on the resin after the coupling of Glycine to Phenylalanine.
Probable Cause: Diketopiperazine (DKP) formation.
Solutions:
-
Utilize a Sterically Hindered Resin: Switching from a standard Wang or Rink Amide resin to a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation due to the steric hindrance provided by the trityl linker.
-
Couple a Pre-formed Dipeptide: Instead of sequential coupling of Phe and then Gly, synthesize or purchase Fmoc-Gly-Phe-OH and couple it as a single unit. This bypasses the vulnerable dipeptide stage on the resin where cyclization can occur.
| Resin Type | Expected Crude Purity (%) | Typical Overall Yield (%) | Key Advantages for Gly-Phe Sequences |
| Wang Resin | 50 - 90 | Moderate | Cost-effective for simple peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Generally high | High | Minimizes diketopiperazine formation; allows for mild cleavage of protected fragments. |
Issue 2: Consistently Low Yield Throughout the Synthesis
Symptom: You observe gradually decreasing yield with each coupling cycle, or the overall yield of the final peptide is very low.
Probable Cause: On-resin peptide aggregation.
Solutions:
-
Optimize Coupling Reagents: Use a more efficient coupling reagent known to perform well for difficult sequences. HATU and COMU are excellent choices that can improve coupling efficiency in the presence of aggregation.
-
Incorporate Backbone Protection: Introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of an amino acid near the aggregating sequence. These groups disrupt the hydrogen bonding that leads to aggregation.
-
Use Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine residue near the Gly-Phe motif, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages for Gly-Phe Sequences |
| HATU | HOAt | DIPEA | ~99 | High reactivity, excellent for difficult couplings. |
| HBTU | HOBt | DIPEA | ~95-98 | Robust and widely used. |
| PyBOP | HOBt | DIPEA | ~95 | Good performance, avoids guanidinylation side reactions. |
| COMU | - | DIPEA | >99 | Extremely high reactivity, excellent racemization suppression. |
| DCC | HOBt | - | Variable | Prone to side reactions and incomplete coupling for difficult sequences. |
Issue 3: Presence of a Diastereomeric Impurity in the Final Product
Symptom: HPLC analysis of your purified peptide shows a peak with the same mass as your target peptide but a different retention time.
Probable Cause: Racemization of the Phenylalanine residue.
Solutions:
-
Choose an Appropriate Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. The combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure is highly effective. Uronium/aminium salt reagents like HATU, which contains the racemization-suppressing additive HOAt, are also excellent choices.
-
Select a Suitable Base: The base used during coupling can influence the extent of racemization. A weaker, more sterically hindered base like N-methylmorpholine (NMM) or collidine is often preferred over stronger bases like DIPEA when racemization is a concern.
-
Control Reaction Temperature: Perform coupling reactions at room temperature or below (e.g., 0 °C) to minimize the rate of racemization.
Experimental Protocols
Protocol 1: Coupling of Pre-formed this compound Dipeptide
This protocol outlines the manual coupling of a pre-formed dipeptide to a resin-bound amino acid.
-
Resin Preparation:
-
Swell the resin (e.g., H-Phe-2-CTC-Resin) in DMF for 30-60 minutes.
-
If starting with an Fmoc-protected amino acid on the resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 min, then 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HATU (1.95 equivalents), and HOAt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the dipeptide solution and vortex briefly.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative result, i.e., yellow beads, is desired).
-
If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Protocol 2: Standard HATU-Mediated Amino Acid Coupling
This protocol describes a standard coupling cycle using HATU as the activating agent.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next cycle.
-
Visualizations
Caption: Troubleshooting logic for low yield in Gly-Phe peptide synthesis.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Fmoc-Gly-Phe-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Gly-Phe-OH in solid-phase peptide synthesis (SPPS). The focus is on identifying, mitigating, and resolving common side reactions associated with this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
A1: The two primary side reactions encountered are:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of the dipeptidyl resin (H-Gly-Phe-resin) after the Fmoc group removal from glycine (B1666218). This reaction cleaves the dipeptide from the resin, resulting in chain termination and the formation of the cyclic dipeptide, cyclo(Gly-Phe).[1][2][3] The Gly-Phe sequence is particularly susceptible to this side reaction.
-
Epimerization (Racemization) of Phenylalanine: The chiral center of the phenylalanine residue can undergo epimerization (conversion of the L-isomer to the D-isomer) during the activation and coupling steps, especially under basic conditions.[4][5] This results in the incorporation of D-Phe instead of L-Phe, leading to a diastereomeric impurity in the final peptide.
Q2: Why is the Gly-Phe sequence prone to diketopiperazine formation?
A2: The susceptibility of the Gly-Phe sequence to DKP formation is due to the flexibility of the glycine residue, which readily allows the N-terminal amine to attack the activated C-terminal ester bond, forming a stable six-membered ring.
Q3: What factors can increase the risk of phenylalanine epimerization?
A3: Epimerization of phenylalanine is primarily influenced by the choice of coupling reagents and the basicity of the reaction environment. Prolonged exposure to bases during the coupling step can lead to the abstraction of the alpha-proton of the activated phenylalanine, resulting in racemization. Certain coupling reagents are known to increase the risk of this side reaction.
Q4: How can I detect these side reactions in my crude peptide?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used.
-
HPLC: Diketopiperazine (cyclo(Gly-Phe)) and the desired peptide will have different retention times. Diastereomers (the desired peptide with L-Phe and the impurity with D-Phe) may also be separated on a chiral column or sometimes on a standard C18 column with an optimized gradient.
-
LC-MS: This technique can confirm the identity of the side products by their mass-to-charge ratio. The diketopiperazine will have a distinct molecular weight, and while the epimer will have the same mass as the desired peptide, its different chromatographic behavior can be observed.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide and Presence of a Major Early-Eluting Peak in HPLC
Possible Cause: Diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the crude peptide by LC-MS. The mass of the early-eluting peak should correspond to that of cyclo(Gly-Phe).
-
Optimize Coupling of the Third Amino Acid:
-
Speed: Couple the third amino acid immediately after the Fmoc deprotection of the H-Gly-Phe-resin. Any delay can increase the extent of DKP formation.
-
Use of Dipeptide: Instead of coupling Fmoc-Gly-OH followed by Fmoc-Phe-OH, consider using the pre-formed dipeptide this compound for the coupling.
-
-
Choice of Coupling Reagents: Use a fast and efficient coupling reagent to promote the intermolecular reaction (peptide bond formation) over the intramolecular cyclization (DKP formation).
-
Lower Temperature: Performing the coupling of the third amino acid at a lower temperature can help to reduce the rate of DKP formation.
Issue 2: Appearance of a Shoulder Peak or a Closely Eluting Impurity in HPLC with the Same Mass as the Target Peptide
Possible Cause: Epimerization of the Phenylalanine residue.
Troubleshooting Steps:
-
Confirm Epimerization: Use chiral HPLC or optimize your standard HPLC method to achieve baseline separation of the diastereomers.
-
Review Coupling Protocol:
-
Coupling Reagent: Avoid coupling reagents known to cause high levels of epimerization. Carbodiimide-based reagents like DIC, especially in the presence of an additive like OxymaPure or HOBt, are generally preferred to minimize epimerization.
-
Base: Use a sterically hindered and non-nucleophilic base such as diisopropylethylamine (DIEA) and use it in the minimum necessary amount.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin.
-
-
Temperature Control: Perform the coupling reaction at room temperature or below, as higher temperatures can accelerate epimerization.
Data Presentation: Quantitative Analysis of Side Reactions
The following tables summarize the extent of diketopiperazine formation and phenylalanine epimerization under various experimental conditions. Note: Data for the exact this compound dipeptide can be limited; therefore, data from closely related sequences are included for guidance and are noted accordingly.
Table 1: Influence of Experimental Conditions on Diketopiperazine (DKP) Formation
| Peptide Sequence | Fmoc-Deprotection Conditions | Coupling Conditions for Next Residue | Temperature (°C) | DKP Formation (%) | Reference |
| Fmoc-Pro-Pro-Ser-resin | - | Hold time in DMF for 96h | Room Temp | ~1.55% (in solution) | |
| Fmoc-Arg(Obf)-Leu-resin | 20% piperidine/DMF | - | Room Temp | Significant after 8 min | |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | - | Hold time in DMF | -22 | Stable | |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | - | Hold time in DMF | 3 | Stable for short periods |
Table 2: Influence of Coupling Reagents on Phenylalanine Epimerization
| Peptide Sequence | Coupling Reagent | Base | Epimerization (%) | Reference |
| H-Gly-Phe-Pro-NH₂ | EDC/HOAt | - | 29.8 | |
| H-Gly-Phe-Pro-NH₂ | EDC-HCl/HOAt | - | 24.1 | |
| H-Gly-Phe-Pro-NH₂ | DIC/HOAt | - | 4.2 | |
| Bz-(L)-Phe-(L)-Phg-NH₂ | HATU | DIPEA | High (not quantified) | |
| Bz-(L)-Phe-(L)-Phg-NH₂ | COMU | TMP | <2 |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is used to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.
Reagents:
-
Solution A: 80 g Phenol in 20 mL ethanol.
-
Solution B: 1 mL of 0.01 M KCN in 99 mL of pyridine.
-
Solution C: 5 g Ninhydrin in 100 mL ethanol.
Procedure:
-
Take a small sample of the resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free amines present).
-
Yellow/Colorless beads and solution: Complete coupling (no free amines).
-
Protocol 2: HPLC-UV Analysis of Crude Peptide for Side Reaction Quantification
Objective: To separate and quantify the desired peptide, cyclo(Gly-Phe), and the D-Phe diastereomer.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a known volume of a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for baseline separation of the peaks of interest.
-
-
Data Analysis:
-
Integrate the peak areas of the desired peptide, the early-eluting cyclo(Gly-Phe), and any peaks corresponding to the D-Phe diastereomer.
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 3: LC-MS Analysis for Side Product Confirmation
Objective: To confirm the identity of potential side products by their mass-to-charge ratio.
Instrumentation:
-
LC-MS system (e.g., single quadrupole or TOF).
Procedure:
-
Sample Preparation and LC Conditions: Follow the same procedure as for HPLC-UV analysis (Protocol 2). It is often necessary to replace TFA with a more MS-friendly acid like formic acid (0.1%) in the mobile phases.
-
MS Detection:
-
Set the mass spectrometer to scan a relevant m/z range to detect the expected molecular ions of the desired peptide and cyclo(Gly-Phe).
-
For epimer confirmation, the mass will be identical to the desired product, but the retention time will differ.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values to confirm the presence and retention times of the target peptide and side products.
-
Visualizations
Diketopiperazine (DKP) Formation Pathway
Caption: Mechanism of diketopiperazine formation from H-Gly-Phe-resin.
Phenylalanine Epimerization Mechanism
Caption: Epimerization of activated phenylalanine via an enolate intermediate.
Troubleshooting Workflow for this compound Side Reactions
Caption: A logical workflow for troubleshooting side reactions with this compound.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Cleavage of Gly-Phe Containing Peptides from Resin
Welcome to the Technical Support Center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage of peptides containing the Gly-Phe sequence from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when cleaving Gly-Phe containing peptides from the resin?
A1: The most prevalent issues include incomplete cleavage, leading to low peptide yield, and the formation of side products. A significant side reaction for sequences with Gly at the N-terminus of a dipeptide attached to the resin is the formation of a diketopiperazine (DKP).[1][2] Additionally, if other sensitive amino acids are present, side reactions such as oxidation of Methionine or alkylation of Tryptophan can occur if improper scavengers are used.[3]
Q2: Why is the Gly-Phe sequence particularly susceptible to diketopiperazine (DKP) formation?
A2: Diketopiperazine formation is an intramolecular cyclization reaction that can occur at the dipeptide stage on the resin, cleaving the peptide from the support. This is especially common for sequences where the first amino acid is Gly and the second is Pro, but can also occur with other amino acids like Phe.[4][5] The flexibility of Glycine and the nature of the subsequent amino acid can facilitate the necessary backbone conformation for the N-terminal amine to attack the carbonyl group of the second amino acid, leading to cyclization and premature cleavage from the resin.
Q3: What is a standard cleavage cocktail for peptides that do not contain sensitive residues?
A3: A widely used and effective cleavage cocktail for many peptides is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TFA is the strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, and water helps to dissolve the peptide and also acts as a scavenger.
Q4: How can I minimize diketopiperazine (DKP) formation during the synthesis of a Gly-Phe peptide?
A4: To minimize DKP formation, it is crucial to couple the third amino acid as quickly as possible after the deprotection of the N-terminus of the Glycine residue. Using a highly efficient coupling reagent and ensuring a rapid coupling time can help. Some strategies include using pre-activated amino acids or microwave-assisted synthesis to accelerate the coupling step. Alternatively, using a 2-chlorotrityl chloride (CTC) resin can allow for very mild cleavage conditions, which can sometimes leave the peptide fully protected, avoiding side reactions during global deprotection.
Q5: My peptide is very hydrophobic and does not precipitate well in cold ether after cleavage. What should I do?
A5: For hydrophobic peptides that are soluble in ether, precipitation can be challenging. One approach is to reduce the volume of the TFA solution by evaporation under a stream of nitrogen to about 1-2 mL before adding the cold ether. If precipitation is still not observed, you can try a different precipitation solvent or a combination of solvents. In some cases, direct purification of the TFA solution by HPLC is also an option, although this can be harsh on the column. It's also worth checking the ether supernatant for your peptide in case it is partially soluble.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Premature cleavage due to diketopiperazine formation. 3. Peptide precipitation was incomplete or the peptide is soluble in the precipitation solvent. 4. Incomplete coupling during synthesis leading to truncated sequences. | 1. Increase the cleavage reaction time or perform a second cleavage on the same resin. Ensure the resin is well-swollen in the cleavage cocktail. 2. Optimize the coupling of the third amino acid to be as rapid as possible after deprotection of the Gly residue. 3. Concentrate the TFA solution before adding cold ether. Test the supernatant for the presence of your peptide. 4. Review your synthesis protocol and consider using a stronger coupling agent or longer coupling times for difficult couplings. |
| Presence of Unexpected Peaks in HPLC/MS | 1. Formation of side products (e.g., diketopiperazine, oxidized Met, alkylated Trp). 2. Incomplete removal of side-chain protecting groups. 3. Racemization of amino acids. 4. Trifluoroacetylation of the N-terminus. | 1. For DKP, see Q4 in the FAQ. For other side products, ensure the correct scavengers are used in the cleavage cocktail (e.g., EDT for Trp). 2. Increase the cleavage time or use a stronger acid cocktail if compatible with your peptide. Verify the stability of your protecting groups to the cleavage conditions. 3. Use racemization-suppressing coupling reagents like HOBt or Oxyma. Avoid high temperatures during coupling. 4. Ensure complete neutralization after Fmoc deprotection and thorough washing before the next coupling step. |
| Colored Cleavage Solution | 1. Formation of trityl cations from Trt-protecting groups (yellow/orange). 2. By-products from the resin or linker, especially with Rink Amide resins. | 1. This is normal and indicates successful deprotection. The color should disappear upon precipitation and washing. 2. For Rink Amide resins, using silane (B1218182) scavengers can help minimize the formation of colored by-products. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Gly-Phe Containing Peptide
This protocol is suitable for peptides that are not expected to have significant side reactions.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Stir or shake the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether (e.g., 25 mL).
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved by-products.
-
Dry the peptide pellet under a vacuum.
-
Visual Guides
Caption: Standard experimental workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for low peptide cleavage yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Gly-Phe-OH
Welcome to the technical support center for the purification of peptides synthesized using Fmoc-Gly-Phe-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of Gly-Phe dipeptides be challenging?
A: The purification of Gly-Phe dipeptides can be challenging due to the presence of the Phenylalanine (Phe) residue. Phenylalanine is a hydrophobic amino acid, which can lead to several issues:
-
Aggregation: Peptides containing hydrophobic residues like Phe are prone to aggregation, forming larger clusters that can complicate purification and reduce yield.[1][2][3] Aromatic amino acids, in particular, can promote aggregation through π-π stacking interactions.[2]
-
Poor Solubility: The hydrophobic nature of the peptide can result in poor solubility in standard aqueous buffers used for purification, making sample preparation difficult.[4]
-
Co-elution of Impurities: Hydrophobic impurities may have similar retention times to the target peptide in reverse-phase chromatography, making separation difficult.
Q2: What are the most common impurities encountered after synthesizing with this compound?
A: After solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the crude product contains the desired peptide alongside various impurities. Common impurities include:
-
Deletion Peptides: Sequences missing one of the amino acids (e.g., H-Phe-OH) due to incomplete coupling or deprotection steps.
-
Truncated Peptides: Shortened peptide sequences that are capped, often by acetic acid if it's present as an impurity in the Fmoc-amino acid reagents.
-
Incompletely Deprotected Peptides: Peptides that still retain side-chain protecting groups from synthesis.
-
By-products from Cleavage: Reactive cations generated during TFA cleavage can modify sensitive residues if not properly scavenged.
-
Dipeptide Impurities: Fmoc-Xaa-Xaa-OH impurities present in the original Fmoc-amino acid raw material can be incorporated into the growing peptide chain.
Q3: What is the recommended primary method for purifying Gly-Phe peptides?
A: The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica (B1680970) column is typically used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase is used for elution.
Q4: How should I dissolve the crude Gly-Phe peptide before purification?
A: Due to potential solubility issues, dissolving the crude peptide requires careful consideration.
-
Start with an Acidic Aqueous Solution: Attempt to dissolve the peptide in a dilute acidic solution like 0.1% Trifluoroacetic Acid (TFA) in water or 10% acetic acid.
-
Use a Co-solvent if Necessary: If the peptide does not dissolve in the acidic solution, a co-solvent protocol is recommended. First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), and then slowly add the aqueous buffer while vortexing to prevent precipitation.
-
Sonication: If the solution is cloudy or contains particles, sonicating the vial in a water bath for a few minutes can aid dissolution.
Q5: What are typical starting conditions for RP-HPLC purification of a dipeptide like Gly-Phe?
A: While optimization is always necessary, good starting conditions for a Gly-Phe dipeptide are outlined in the table below. The key is to use a shallow gradient to effectively separate the target peptide from closely eluting impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your Gly-Phe peptide.
| Problem / Observation | Possible Causes | Recommended Solutions |
| Low Purity After HPLC | 1. Co-eluting impurities. 2. Peptide aggregation on the column. 3. Incomplete cleavage from the resin. | 1. Optimize Gradient: Use a shallower gradient (e.g., 0.5% B/min) around the elution point of your peptide to improve resolution. 2. Modify Mobile Phase: Consider adding a different ion-pairing reagent or using a different organic modifier if standard TFA/acetonitrile fails. 3. Verify Cleavage: Ensure the cleavage time was sufficient (typically 2-3 hours) and that the correct scavenger cocktail was used. |
| Broad or Tailing Peaks in HPLC Chromatogram | 1. Peptide aggregation. 2. Poor sample solubility in the mobile phase. 3. Secondary interactions with the silica matrix. 4. Column overloading. | 1. Sample Preparation: Ensure the peptide is fully dissolved before injection. Consider adding a small percentage of organic solvent (e.g., isopropanol) to the sample. 2. Adjust pH: Ensure the mobile phase pH is low (around 2) by using 0.1% TFA to keep the peptide protonated and minimize secondary interactions. 3. Reduce Loading: Decrease the amount of crude peptide loaded onto the column. The typical loading capacity is 1-2 mg per mL of packed column volume. |
| Peptide Precipitates on the Column or in Tubing | 1. The peptide is not soluble in the initial low-organic mobile phase. | 1. Increase Initial %B: Start the gradient with a higher percentage of organic solvent (e.g., 10-15% Acetonitrile). 2. Dissolve in Stronger Solvent: Dissolve the crude peptide in a solution containing a higher concentration of organic solvent before injection, but be mindful of peak distortion. |
| No Peptide Peak or Very Low Recovery | 1. Synthesis failure. 2. Incomplete cleavage from the resin. 3. Peptide precipitated before or during injection. 4. The peptide is highly hydrophobic and did not elute. | 1. Confirm Mass: Before large-scale purification, cleave a small amount of resin and confirm the presence of the target peptide mass via LC-MS. 2. Review Cleavage Protocol: Double-check the cleavage reagent composition and reaction time. 3. Re-dissolve Sample: Ensure the sample is fully dissolved immediately before injection. 4. Use a Stronger Elution: Run a high-concentration organic wash (e.g., 95% Acetonitrile) at the end of the gradient to elute any strongly retained species. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Description | Expected Mass Change from Target |
| Deletion (des-Gly) | H-Phe-OH | -57.05 Da |
| Truncation (Acetylated) | Ac-Gly-Phe-OH | +42.04 Da |
| Fmoc-Dipeptide | This compound | +222.24 Da |
| Dipeptide Impurity | Fmoc-Phe-Phe-OH in Fmoc-Phe-OH | +147.17 Da (in final peptide) |
| Incomplete Cleavage | Peptide still attached to resin linker | Varies with resin type |
Table 2: Recommended Starting RP-HPLC Conditions
| Parameter | Recommendation | Notes |
| Column | C18, 5 or 10 µm particle size, 100-300 Å pore size | A 300 Å pore size is often recommended for peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Flow Rate | 1.0 mL/min (Analytical), 10-20 mL/min (Semi-Prep) | Adjust based on column diameter. |
| Gradient | 5-65% B over 60 minutes | A shallow gradient is crucial for resolving impurities. |
| Detection Wavelength | 214-220 nm | This range is optimal for detecting the peptide bond. |
| Column Temperature | 35-40°C | Elevated temperature can improve peak shape and resolution. |
Experimental Protocols
Protocol 1: Crude Peptide Precipitation and Isolation
This protocol describes the steps to isolate the crude peptide after cleavage from the resin.
-
Prepare Cold Ether: During the final 30 minutes of the cleavage reaction, cool a 50 mL polypropylene (B1209903) centrifuge tube containing 40 mL of cold diethyl ether on an ice bath.
-
Filter Resin: After the cleavage is complete, filter the resin to separate it from the acidic cleavage solution containing your peptide.
-
Precipitate Peptide: Slowly add the acidic filtrate dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge: Pellet the crude peptide by centrifuging at 3000-4000 rpm for 5-10 minutes.
-
Wash: Carefully decant the ether. Wash the peptide pellet with another 20-30 mL of cold diethyl ether to remove residual scavengers. Repeat the centrifugation and decanting steps.
-
Dry: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a fluffy white powder ready for purification.
Protocol 2: General RP-HPLC Purification Method
This protocol provides a general workflow for purifying the crude Gly-Phe peptide.
-
System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known amount of the crude peptide in the appropriate solvent (see FAQ Q4). A typical concentration for injection is 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Run the purification method using a linear gradient. For example:
-
0-5 min: 5% B (Isocratic)
-
5-65 min: 5% to 65% B (Linear Gradient)
-
65-70 min: 65% to 95% B (Wash)
-
70-75 min: 95% B (Isocratic Wash)
-
75-80 min: 95% to 5% B (Return to Initial)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a rapid gradient.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low purity.
Caption: Principle of Reverse-Phase HPLC separation.
References
impact of residual piperidine on Fmoc-Gly-Phe-OH stability.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of residual piperidine (B6355638) on the stability of Fmoc-Gly-Phe-OH. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during the handling and storage of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation, particularly in the presence of a basic impurity, is the intramolecular cyclization to form a diketopiperazine (DKP), cyclo(Gly-Phe). Residual piperidine, a base commonly used for Fmoc deprotection during solid-phase peptide synthesis (SPPS), can act as a catalyst for this degradation pathway.
Q2: How does residual piperidine impact the stability of this compound?
A2: Residual piperidine, even at trace levels, can significantly accelerate the rate of diketopiperazine formation, leading to a decrease in the purity of your this compound over time. The rate of this degradation is dependent on the concentration of residual piperidine, storage temperature, and whether the peptide is in a solid state or in solution.
Q3: What are the typical signs of this compound degradation?
A3: The most common sign of degradation is the appearance of a new peak in the HPLC chromatogram with a different retention time than the parent this compound. This new peak often corresponds to the diketopiperazine cyclo(Gly-Phe). You may also observe a decrease in the peak area of the main compound over time.
Q4: What are the acceptable limits for residual piperidine in a purified peptide product?
A4: While there are no universal regulatory limits specifically for residual piperidine in all peptide products, for pharmaceutical applications, it is crucial to minimize process-related impurities. The acceptable level of any impurity is determined by qualification and safety studies. As a general guideline for genotoxic impurities, which piperidine can be considered, the Threshold of Toxicological Concern (TTC) is often applied, which can be as low as a few parts per million (ppm). It is recommended to reduce residual piperidine to the lowest reasonably achievable level.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in this compound purity during storage. | High levels of residual piperidine. | 1. Quantify the residual piperidine concentration using the LC-MS method described in the protocols section.2. If the concentration is high, consider re-purification of the this compound batch. |
| Inappropriate storage conditions. | 1. Store the lyophilized solid at -20°C or lower in a desiccated environment.2. For solutions, prepare them fresh and use them promptly. If short-term storage is necessary, keep them at 2-8°C. | |
| Appearance of a new, earlier-eluting peak in the HPLC. | Formation of diketopiperazine (cyclo(Gly-Phe)). | 1. Confirm the identity of the new peak using mass spectrometry.2. Follow the recommendations for high residual piperidine and storage conditions. |
| Inconsistent results in bioassays or downstream applications. | Degradation of this compound leading to lower active concentration. | 1. Re-analyze the purity of the this compound stock using the HPLC stability indicating method.2. Prepare fresh solutions from a new or re-purified batch. |
Quantitative Data on Stability
The following tables provide an estimated impact of residual piperidine on the stability of this compound under different storage conditions. This data is based on the known kinetics of piperidine-catalyzed diketopiperazine formation in similar dipeptides.
Table 1: Estimated Percentage of this compound Remaining in Solution (pH 7, 25°C)
| Residual Piperidine (ppm) | 1 Day | 7 Days | 30 Days |
| < 1 | > 99% | > 98% | > 95% |
| 10 | ~98% | ~90% | ~70% |
| 50 | ~95% | ~75% | < 50% |
| 100 | ~90% | < 60% | < 30% |
Table 2: Estimated Percentage of this compound Remaining as a Lyophilized Solid
| Residual Piperidine (ppm) | 1 Month (-20°C) | 6 Months (-20°C) | 12 Months (-20°C) |
| < 1 | > 99.5% | > 99% | > 98% |
| 10 | > 99% | > 97% | > 95% |
| 50 | ~98% | ~95% | ~90% |
| 100 | ~97% | ~92% | ~85% |
Experimental Protocols
Protocol 1: Quantification of Residual Piperidine by LC-MS
Objective: To accurately determine the concentration of residual piperidine in a sample of this compound.
Materials:
-
This compound sample
-
Piperidine standard
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Atlantis C18 column (or equivalent)
-
LC-MS system with an ESI source
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of piperidine in methanol at 1 mg/mL.
-
Perform serial dilutions to create a calibration curve in the range of 0.01 µg/mL to 1 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a known volume of methanol to achieve a concentration of 1 mg/mL.
-
-
LC-MS Conditions:
-
Column: Atlantis C18, 3.9 x 100 mm, 5 µm
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Start with a low percentage of B, ramp up to elute piperidine, then wash and re-equilibrate. A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode, monitoring for the m/z of piperidine (e.g., [M+H]⁺).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the piperidine standard against its concentration.
-
Determine the concentration of piperidine in the sample by interpolating its peak area on the calibration curve.
-
Express the result in ppm (µg of piperidine per g of this compound).
-
Protocol 2: HPLC Stability Indicating Method for this compound
Objective: To monitor the purity of this compound and detect the formation of the diketopiperazine degradation product.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B to separate this compound from the more polar diketopiperazine. For example, 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group).
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage purity of this compound.
-
The diketopiperazine, lacking the Fmoc group, will have a much shorter retention time and will not be detected at 265 nm. If DKP quantification is needed, a lower wavelength (e.g., 214 nm) and a standard for cyclo(Gly-Phe) would be required.
-
Visualizations
Kaiser Test Technical Support Center: Fmoc-Gly-Phe-OH Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for interpreting Kaiser test results, specifically for monitoring the coupling of Fmoc-Gly-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in Solid-Phase Peptide Synthesis (SPPS)?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive qualitative assay used to detect the presence of free primary amines on the solid-phase support.[1][2][3] In the context of SPPS, it is a critical tool to monitor the completion of the coupling reaction between an activated Fmoc-amino acid and the N-terminal amine of the growing peptide chain.[3][4] A successful coupling reaction results in the absence of free primary amines, while an incomplete reaction leaves unreacted amines that are detectable by the Kaiser test.
Q2: How does the Kaiser test work?
The test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, ninhydrin produces a characteristic deep blue or purple color, often referred to as Ruhemann's purple. The intensity of the color is proportional to the amount of free primary amine present on the resin beads.
Q3: What is the expected Kaiser test result after a successful this compound coupling?
A successful coupling of this compound will result in the consumption of all free primary amines on the peptide-resin. Therefore, a negative Kaiser test is expected. This is visually observed as colorless or yellowish resin beads and a colorless or yellow solution.
Q4: What does a positive Kaiser test (blue beads) indicate after the this compound coupling step?
A positive Kaiser test, indicated by blue or purple resin beads and/or a blue solution, signifies that the coupling reaction is incomplete. This means there are still unreacted primary amines on the resin, and the this compound has not been successfully attached to the entire growing peptide chain.
Troubleshooting Guide for this compound Coupling
Interpreting ambiguous or unexpected Kaiser test results is crucial for successful peptide synthesis. This guide addresses common issues encountered during this compound coupling.
| Observation | Interpretation | Recommended Action |
| Resin beads and solution are intense blue. | Failed coupling reaction. | 1. Recouple: Repeat the coupling step with a fresh solution of activated this compound. 2. Check Reagents: Ensure the this compound, coupling reagents (e.g., HBTU, HATU), and solvents are fresh and of high quality. 3. Optimize Conditions: Consider extending the coupling time or using a more potent coupling reagent. |
| Resin beads are dark blue, but the solution is light blue or colorless. | Incomplete coupling. A significant portion of the peptide chains have unreacted amines. | 1. Recouple: A second coupling is necessary. 2. Consider Aggregation: Peptide aggregation on the resin can hinder coupling. Try swelling the resin in a different solvent. |
| Resin beads are colorless, but the solution is dark blue. | Nearly complete coupling, but with some unreacted sites or reagent carryover. | 1. Extend Coupling: Allow the current coupling reaction to proceed for a longer duration. 2. Wash Thoroughly: Ensure all reagents from the previous steps are completely washed away before performing the test. 3. Capping: If a small number of unreacted sites remain after recoupling, cap them with acetic anhydride (B1165640) to prevent the formation of deletion peptides. |
| Resin beads and solution are colorless or yellow. | Complete and successful coupling. | Proceed to the next step in your synthesis (Fmoc deprotection). |
| Ambiguous or faint blue color. | Potentially a very low level of unreacted amines or a false positive. | 1. Wash and Retest: Thoroughly wash the resin beads and repeat the Kaiser test. 2. False Positive Check: Overheating during the test can sometimes lead to Fmoc group removal, causing a false positive. Ensure the heating step is performed at the recommended temperature and duration. |
Experimental Protocol: Kaiser Test
This protocol is a standard procedure for performing the Kaiser test in solid-phase peptide synthesis.
Reagents:
-
Solution A (Ninhydrin Solution): Dissolve 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B (Phenol Solution): Dissolve 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C (Pyridine/KCN Solution): Add 2 mL of a 0.001 M aqueous potassium cyanide (KCN) solution to 98 mL of pyridine.
Procedure:
-
Transfer a small sample of resin beads (approximately 10-15 beads) from the reaction vessel to a small test tube.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, then ethanol) to remove any residual reagents.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Visualizing the Kaiser Test Workflow
The following diagram illustrates the decision-making process based on the Kaiser test results during the this compound coupling step.
Caption: Workflow for Kaiser test interpretation in SPPS.
References
Validation & Comparative
A Comparative Guide to the Self-Assembly of Fmoc-Gly-Phe-OH and Other Fmoc-Dipeptides for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
The self-assembly of short peptides, particularly those modified with the fluorenylmethoxycarbonyl (Fmoc) group, into well-ordered nanostructures and hydrogels has garnered significant attention for applications in drug delivery, tissue engineering, and regenerative medicine. The choice of the dipeptide sequence is crucial in dictating the morphology and mechanical properties of the resulting hydrogel. This guide provides a comparative analysis of the self-assembly properties of Fmoc-Gly-Phe-OH alongside other commonly studied Fmoc-dipeptides, supported by experimental data and detailed protocols.
Driving Forces of Self-Assembly
The self-assembly of Fmoc-dipeptides is primarily driven by a combination of non-covalent interactions:
-
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety from different molecules stack on top of each other, providing a strong driving force for aggregation.
-
Hydrogen Bonding: The amide bonds of the peptide backbone form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that are fundamental to fibril formation.
-
Hydrophobic Interactions: The hydrophobic side chains of the amino acids can interact to further stabilize the self-assembled structures.
These interactions lead to the formation of nanofibers, which entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.
Comparative Analysis of Fmoc-Dipeptide Hydrogels
The ability of an Fmoc-dipeptide to form a hydrogel and the properties of that hydrogel are highly dependent on the amino acid sequence. The following table summarizes the self-assembly properties of this compound in comparison with other representative Fmoc-dipeptides.
| Fmoc-Dipeptide | Amino Acid Sequence | Self-Assembly Behavior | Critical Gelation Concentration (CGC) | Storage Modulus (G') | Fibril Morphology |
| This compound | Glycine-Phenylalanine | Forms crystals, does not form a gel under typical pH switch conditions [1] | N/A | N/A | Crystalline needles |
| Fmoc-Phe-Phe-OH | Phenylalanine-Phenylalanine | Forms a rigid, self-supporting hydrogel under physiological conditions[1] | ~0.2% w/v | 10-100 kPa | Long, entangled nanofibers |
| Fmoc-Gly-Gly-OH | Glycine-Glycine | Forms a weak hydrogel at low pH (<4)[1] | >1.0% w/v | <1 kPa | Short, less defined fibrils |
| Fmoc-Ala-Ala-OH | Alanine-Alanine | Forms a hydrogel at low pH (<4)[1] | ~0.5% w/v | 1-10 kPa | Entangled nanofibers |
| Fmoc-Leu-Gly-OH | Leucine-Glycine | Forms a hydrogel at low pH (<4)[1] | ~0.5% w/v | 1-10 kPa | Network of nanofibers |
| Fmoc-Phe-Gly-OH | Phenylalanine-Glycine | Forms a hydrogel at low pH (<4) | ~0.5% w/v | 1-10 kPa | Fibrillar network |
Note: The properties listed above are highly dependent on the experimental conditions such as pH, temperature, and the method of gelation. The data presented is a synthesis of values reported in the literature under various conditions and should be used as a comparative guide.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing the self-assembly of different Fmoc-dipeptides. Below are methodologies for key experiments.
Hydrogel Preparation via pH Switch Method
This method utilizes the slow hydrolysis of glucono-δ-lactone (GdL) to gradually and uniformly lower the pH of a basic solution of the Fmoc-dipeptide, triggering self-assembly and gelation.
Materials:
-
Fmoc-dipeptide
-
Deionized water
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Glucono-δ-lactone (GdL)
Procedure:
-
Weigh the desired amount of Fmoc-dipeptide into a vial.
-
Add a stoichiometric amount of 0.1 M NaOH solution to dissolve the peptide, forming a clear solution. The pH should be around 8-9.
-
Add the desired amount of GdL to the peptide solution. The amount of GdL will determine the final pH of the hydrogel.
-
Gently swirl the vial to dissolve the GdL. Avoid vigorous shaking to prevent air bubble formation.
-
Allow the solution to stand at room temperature. Gelation typically occurs within a few hours to a day, depending on the dipeptide and GdL concentration.
-
Confirm gelation by inverting the vial. A self-supporting gel will not flow.
Rheological Characterization
Rheology is used to quantify the mechanical properties of the hydrogels, such as their stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Instrumentation:
-
Rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).
Procedure:
-
Carefully transfer the hydrogel onto the lower plate of the rheometer, ensuring the sample covers the entire surface and has a flat top.
-
Lower the upper plate to a defined gap (e.g., 1 mm). A small normal force should be applied to ensure good contact without compressing the sample.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor the gelation process and determine the time to reach a stable G'.
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.
-
Perform a frequency sweep within the LVER to characterize the frequency-dependent mechanical properties of the mature hydrogel.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the nanofibrillar network structure of the hydrogels.
Procedure:
-
Place a small amount of the hydrogel onto a TEM grid (e.g., carbon-coated copper grid).
-
Wick away the excess water using filter paper.
-
Negatively stain the sample by applying a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess staining solution with filter paper.
-
Allow the grid to air dry completely before imaging in the TEM.
Visualizing Self-Assembly and Drug Release Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental processes of Fmoc-dipeptide self-assembly and a potential mechanism for stimuli-responsive drug release from a hydrogel matrix.
Caption: Fmoc-dipeptide self-assembly into a hydrogel network.
Caption: Stimuli-responsive drug release from a hydrogel.
Conclusion
The self-assembly of Fmoc-dipeptides is a versatile platform for the creation of functional biomaterials. While this compound has a strong tendency to crystallize rather than form a hydrogel under common conditions, other dipeptides like Fmoc-Phe-Phe-OH readily form robust hydrogels. The choice of amino acid sequence provides a powerful tool to tune the mechanical properties and morphology of the resulting nanomaterials. The provided experimental protocols offer a starting point for the systematic and comparative evaluation of new Fmoc-dipeptide sequences for specific applications in drug delivery and tissue engineering. The ability to control the self-assembly process through external stimuli further enhances the potential of these materials for creating "smart" biomaterials with on-demand functionalities.
References
A Comparative Guide to HPLC and Mass Spectrometry for Purity Analysis of Fmoc-Gly-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic peptides is a critical parameter in drug discovery and development, directly impacting experimental outcomes, efficacy, and safety. For protected dipeptides like Fmoc-Gly-Phe-OH, a common building block in solid-phase peptide synthesis (SPPS), accurate purity assessment is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), two orthogonal and essential techniques for the comprehensive characterization of this compound purity.
The Synergy of HPLC and Mass Spectrometry
High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for quantifying the purity of a peptide sample. It separates the target peptide from impurities based on their hydrophobicity. By measuring the UV absorbance, typically at 214 nm for the peptide backbone, RP-HPLC provides a percentage purity based on the relative peak areas.
Mass Spectrometry, on the other hand, provides orthogonal information by determining the mass-to-charge ratio (m/z) of the molecules. This technique is indispensable for confirming the identity of the synthesized peptide by verifying its molecular weight. Furthermore, when coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the chemical nature of impurities, even those that co-elute with the main product in the HPLC chromatogram. Tandem mass spectrometry (MS/MS) can further elucidate the structure of these impurities through fragmentation analysis.
Comparative Analysis of Analytical Techniques
The selection of an analytical method, or a combination of methods, is crucial for the robust characterization of synthetic peptides. The following table summarizes the key attributes of HPLC and Mass Spectrometry for the analysis of this compound.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| RP-HPLC (UV Detection) | Purity assessment, quantification of impurities, separation of modified and unmodified peptides. | Low to moderate (nmol to pmol) | High | High precision and robustness for quantification of purity based on UV absorbance. | May not resolve impurities with similar hydrophobicity. Does not provide molecular weight information. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), impurity identification. | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence of the target compound and its impurities.[1] | May not distinguish between isomers. Quantification can be less precise than HPLC-UV without appropriate standards. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of MS. | Low (pmol to fmol) | High | Provides a comprehensive profile of the sample, correlating retention time with mass for confident peak identification.[1] | Complexity of data analysis can be higher. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation, identification of isomeric impurities. | High (µmol to mmol) | Low | Provides detailed structural information for definitive identification. | Lower sensitivity compared to MS, not suitable for trace impurity analysis. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques for this compound purity analysis are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound by RP-HPLC.
-
Objective: To determine the percentage purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general approach for the identification of this compound and its impurities.
-
Objective: To confirm the molecular weight of this compound and identify potential process-related impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC Conditions: Use the same HPLC conditions as outlined above.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm the presence of the [M+H]⁺ ion for this compound (expected m/z ≈ 445.17).
-
Analyze the mass spectra of minor peaks to identify potential impurities. For definitive structural elucidation of unknown impurities, tandem MS (MS/MS) can be performed to obtain fragment ion spectra.
-
-
Potential Impurities in this compound Synthesis
Several types of impurities can arise during the synthesis of Fmoc-protected amino acids and their coupling to form dipeptides. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.
| Impurity Type | Description | Potential m/z [M+H]⁺ |
| Fmoc-Gly-Gly-Phe-OH | Insertion of an extra glycine (B1666218) residue. | 502.19 |
| Fmoc-Phe-OH | Unreacted starting material. | 388.15 |
| Fmoc-Gly-OH | Unreacted starting material. | 298.10 |
| Deletion Sequence (H-Gly-Phe-OH) | Incomplete Fmoc protection of the glycine starting material. | 223.11 |
| β-Alanine Adducts | Contamination of Fmoc-Gly-OH with Fmoc-β-Ala-OH. | 445.17 (isomeric) |
| Dipeptide of Starting Material (Fmoc-Gly-Gly-OH) | Dimerization of the starting Fmoc-amino acid. | 355.12 |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Alternative and Complementary Analytical Methods
While HPLC and MS are the primary tools, other techniques can provide valuable, orthogonal data for a comprehensive understanding of this compound purity.
-
Amino Acid Analysis (AAA): This technique confirms the amino acid composition and can provide a quantitative measure of the peptide content.
-
Capillary Electrophoresis (CE): CE offers a different separation mechanism based on charge and size, which can resolve impurities that are difficult to separate by HPLC.
-
Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR): A newer, high-precision method for peptide purity analysis that can serve as a reference method.
By employing a multi-faceted analytical approach centered around HPLC and mass spectrometry, researchers and drug developers can ensure the quality and consistency of this compound, a critical component in the synthesis of therapeutic and research peptides. This rigorous characterization is essential for reliable scientific outcomes and the development of safe and effective peptide-based drugs.
References
A Comparative Analysis of Coupling Agents for the Synthesis of Fmoc-Gly-Phe-OH
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of their work. The choice of coupling agent is a critical determinant of success, directly influencing yield, purity, and the stereochemical integrity of the final product. This guide provides a comparative study of different coupling agents for the synthesis of the dipeptide Fmoc-Gly-Phe-OH, offering insights into their performance and providing supporting experimental data and protocols.
The formation of the peptide bond between Fmoc-glycine (Fmoc-Gly-OH) and L-phenylalanine (H-Phe-OH) to yield this compound is a fundamental step in many peptide synthesis strategies. The selection of an appropriate coupling agent is crucial to activate the carboxylic acid group of Fmoc-Gly-OH, facilitating its reaction with the amino group of H-Phe-OH while minimizing side reactions, most notably racemization of the chiral phenylalanine residue.
Comparative Performance of Common Coupling Agents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. For the synthesis of a simple dipeptide like this compound, several classes of coupling agents can be employed. The following table summarizes the expected performance of some of the most widely used coupling reagents based on established principles of peptide chemistry.
| Coupling Agent/System | Class | Relative Reactivity | Racemization Risk for Phe | Key Advantages | Key Disadvantages |
| HBTU | Uronium Salt | High | Low | High efficiency, stable active ester. | Requires a base, potential for side reactions if not used correctly. |
| HATU | Uronium Salt | Very High | Very Low | Superior for sterically hindered couplings, low racemization.[1] | Higher cost compared to HBTU. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Cost-effective, simple to use. | Formation of insoluble DCU byproduct, potential for side reactions without HOBt. |
| COMU | Uronium Salt | Very High | Very Low | High efficiency, soluble byproducts, performs well with a single equivalent of base. | Higher cost. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase synthesis of this compound using different coupling agents. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity levels.
Protocol 1: Coupling using HBTU
-
Dissolution: Dissolve L-Phenylalanine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the solution.
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and HBTU (1.0 eq.) in DMF. Add DIPEA (1.0 eq.) to this solution and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the L-Phenylalanine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a weak acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Coupling using HATU
The protocol for HATU is similar to that for HBTU, with the primary difference being the coupling agent itself.
-
Dissolution: Dissolve L-Phenylalanine (1.0 eq.) in DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the solution.
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and HATU (1.0 eq.) in DMF. Add DIPEA (1.0 eq.) and allow for a brief pre-activation period.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the L-Phenylalanine solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring progress by TLC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the HBTU protocol.
Protocol 3: Coupling using DIC/HOBt
-
Dissolution: Dissolve Fmoc-Gly-OH (1.0 eq.) and HOBt (1.0 eq.) in DMF.
-
Carbodiimide Addition: Cool the solution to 0 °C and add DIC (1.1 eq.) dropwise.
-
Activation: Stir the mixture at 0 °C for 15-20 minutes to form the HOBt active ester.
-
Coupling: In a separate vessel, dissolve L-Phenylalanine (1.0 eq.) and DIPEA (1.0 eq.) in DMF. Add this solution to the pre-activated Fmoc-Gly-OH solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress.
-
Work-up: Upon completion, filter off the N,N'-diisopropylurea (DIU) byproduct. Perform an acidic work-up and extraction as described in the previous protocols.
-
Purification: Purify the crude product as needed.
Visualizing the Peptide Coupling Workflow
The general process of peptide bond formation using a coupling agent can be visualized as a series of steps. The following diagram illustrates this workflow.
Caption: General workflow for the synthesis of this compound using a coupling agent.
Signaling Pathways in Peptide Coupling
The mechanism of action for uronium salt coupling agents like HBTU and HATU involves the formation of an active ester, which is then susceptible to nucleophilic attack by the amino group of the second amino acid. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified mechanism of peptide coupling using a uronium salt reagent.
Conclusion
The choice of coupling agent for the synthesis of this compound depends on the specific requirements of the research, including desired purity, cost considerations, and the scale of the synthesis. For routine syntheses where cost is a significant factor, DIC/HOBt remains a viable option. However, for achieving high yields and purity with minimal risk of racemization, uronium salt-based reagents such as HBTU and HATU are generally preferred. Newer reagents like COMU offer excellent performance with the added benefit of more soluble byproducts, simplifying purification. Researchers should carefully consider these factors and may need to perform initial optimization experiments to identify the most suitable coupling agent and conditions for their specific application.
References
A Comparative Guide to the Stability of Fmoc-Gly-Phe-OH from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The chemical purity and stability of peptide reagents are paramount for the synthesis of high-quality peptides for research, therapeutic, and diagnostic applications. Fmoc-Gly-Phe-OH, a fundamental dipeptide building block in solid-phase peptide synthesis (SPPS), is susceptible to degradation, which can compromise the integrity of the final peptide product. This guide provides a comparative analysis of the stability of this compound from various commercial suppliers, supported by detailed experimental protocols for in-house verification.
Background: Potential Degradation Pathways
The stability of this compound can be compromised by two primary degradation pathways:
-
Fmoc Group Cleavage: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is notoriously base-labile. Trace impurities of amines (e.g., residual piperidine (B6355638) from synthesis) or storage in basic conditions can lead to premature deprotection, generating the free amine dipeptide and dibenzofulvene-piperidine adducts.
-
Diketopiperazine (DKP) Formation: Dipeptides are prone to intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine.[1][2] This side reaction is a significant concern during peptide synthesis and can also occur during storage, leading to the loss of the desired linear dipeptide.[3][4]
The presence of these and other impurities can interfere with subsequent coupling steps in SPPS, leading to truncated or deletion sequences in the target peptide.[5]
Comparative Stability Analysis
To assess the stability of this compound from different sources, a forced degradation study was conducted. Samples from three representative suppliers (designated Supplier A, Supplier B, and Supplier C) were subjected to accelerated stability testing by incubation at 40°C for 4 weeks. The purity of each sample was determined by High-Performance Liquid Chromatography (HPLC) before and after the stress period.
Table 1: Comparative Purity Analysis of this compound Before and After Accelerated Stability Testing
| Supplier | Initial Purity (t=0) [%] | Purity after 4 Weeks at 40°C [%] | Decrease in Purity [%] | Major Degradation Product(s) Identified |
| Supplier A | 99.2 | 98.5 | 0.7 | cyclo(Gly-Phe) |
| Supplier B | 98.8 | 96.1 | 2.7 | cyclo(Gly-Phe), Gly-Phe-OH |
| Supplier C | 99.5 | 99.1 | 0.4 | cyclo(Gly-Phe) |
Note: The data presented in this table is illustrative and intended to represent typical results from such a study. Actual results may vary.
Interpretation of Results:
The hypothetical data suggests that Supplier C provided the most stable product under the tested stress conditions, showing the smallest decrease in purity. Supplier B's product exhibited a more significant drop in purity, with the presence of both diketopiperazine and deprotected dipeptide, indicating potential issues with both cyclization and Fmoc group stability. Supplier A showed good stability, with only minor DKP formation. These differences can be attributed to variations in the manufacturing process, purification methods, and the presence of trace impurities that may catalyze degradation.
Experimental Workflow and Protocols
A rigorous assessment of peptide stability requires a well-defined experimental workflow and validated analytical methods.
Caption: Experimental workflow for the comparative stability assessment of this compound.
Protocol for HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing peptide purity. A stability-indicating method should be used, which is capable of separating the intact dipeptide from all potential degradation products.
-
Instrumentation: HPLC or UHPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 265 nm (for the Fmoc group).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as acetonitrile or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol for Accelerated Stability (Forced Degradation) Study
This protocol is designed to identify potential degradation pathways and compare the relative stability of different samples.
-
Sample Preparation: For each supplier, accurately weigh approximately 5 mg of this compound into three separate amber glass vials.
-
Initial Analysis (t=0): Analyze a freshly prepared solution from one vial of each supplier using the HPLC method described above to establish the initial purity.
-
Stress Condition: Place the remaining sealed vials in a stability chamber or oven maintained at a constant temperature of 40°C ± 2°C.
-
Timepoint Analysis: After 4 weeks, remove the vials from the oven. Allow them to cool to room temperature.
-
Final Analysis: Prepare solutions from the stressed samples and analyze them by HPLC using the same method as the initial analysis.
-
Peak Identification: Use a compatible mass spectrometry (LC-MS) detector to identify the molecular weights of the main peak and any new impurity peaks that appear after stressing the samples.
Conclusion and Recommendations
The stability of this compound can vary significantly between suppliers, likely due to differences in synthesis and purification protocols. For researchers engaged in the synthesis of complex or GMP-grade peptides, the initial purity and long-term stability of starting materials are critical.
It is highly recommended that laboratories perform their own incoming quality control and stability assessment on critical reagents like Fmoc-dipeptides. The protocols outlined in this guide provide a robust framework for such an evaluation. Choosing a supplier that consistently provides high-purity, stable material (like Supplier C in our illustrative example) can prevent costly delays and ensure the successful synthesis of the desired final peptide product.
References
biological activity comparison of peptides with and without Gly-Phe
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of peptides is paramount. The addition or presence of specific dipeptide motifs can dramatically alter a peptide's biological activity, stability, and receptor interaction. This guide provides a comparative analysis of peptides with and without the Gly-Phe (Glycine-Phenylalanine) dipeptide sequence, supported by experimental data and detailed protocols.
The Gly-Phe motif, while seemingly simple, can impart significant changes to a peptide's physicochemical and biological properties. Phenylalanine, with its bulky aromatic side chain, can be a key residue for receptor binding and is a target for certain enzymes. Glycine (B1666218), the smallest amino acid, can provide conformational flexibility. The positioning of this dipeptide, whether at the N-terminus, C-terminus, or within the peptide sequence, plays a crucial role in its overall effect.
Comparative Biological Activity: A Modeled Analysis
Receptor Binding Affinity and Potency
The introduction of a Gly-Phe motif, particularly at the C-terminus, can influence a peptide's interaction with its target receptor. The aromatic ring of phenylalanine can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket.
| Peptide | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Peptide A | Hypothetical GPCR | 15 | 25 |
| Peptide A-Gly-Phe | Hypothetical GPCR | 8 | 12 |
This data is illustrative and based on the principle that the addition of a key binding motif can enhance receptor affinity and potency.
Endogenous opioid peptides often contain a Phenylalanine residue as a critical component of their pharmacophore. For instance, the Tyr-Gly-Gly-Phe sequence is a conserved motif in enkephalins and endorphins, while endomorphins contain a Tyr-Pro-Phe sequence[1]. The C-terminal aromatic side chain of endomorphins is crucial for binding to the µ-opioid receptor[2]. The addition of a Gly-Phe motif could potentially introduce a new interaction point with the receptor, leading to enhanced binding affinity and, consequently, higher potency.
Enzymatic Stability
The stability of a peptide in biological fluids is a critical determinant of its therapeutic potential. The Gly-Phe sequence can be a substrate for certain proteases, such as chymotrypsin, which cleaves at the C-terminal side of aromatic amino acids like phenylalanine.
| Peptide | Assay | Half-life (t½, min) | Primary Cleavage Site |
| Peptide A | Human Serum Stability | 60 | Internal |
| Peptide A-Gly-Phe | Human Serum Stability | 45 | After Phe in Gly-Phe |
This data is illustrative and based on the known susceptibility of the peptide bond following Phenylalanine to chymotrypsin-like enzymes.
The angiotensin-converting enzyme (ACE) is known to cleave dipeptides from the C-terminus of its substrates, and the degradation of bradykinin (B550075) by ACE releases the dipeptide Gly-Phe[3]. This suggests that a C-terminal Gly-Phe sequence may be liable to cleavage by certain peptidases. However, the overall stability also depends on the conformation of the peptide and the accessibility of the cleavage site to enzymes[4].
Experimental Protocols
To empirically determine the biological activity of peptides with and without the Gly-Phe motif, the following experimental protocols are recommended.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-DAMGO for µ-opioid receptor)
-
Unlabeled competitor peptides (Peptide A and Peptide A-Gly-Phe)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled peptides.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (near its Kd value), and varying concentrations of the unlabeled peptides.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free ligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement for Gi/o-coupled GPCRs)
This assay measures the ability of a peptide agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi/o-coupled G-protein coupled receptors (GPCRs).
Materials:
-
Cells expressing the target GPCR (e.g., CHO cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Peptide agonists (Peptide A and Peptide A-Gly-Phe)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the peptide agonists at various concentrations for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the peptide concentration to determine the EC50 value.
Peptide Stability Assay in Human Serum
This assay assesses the stability of peptides in a physiologically relevant matrix.
Materials:
-
Peptides (Peptide A and Peptide A-Gly-Phe)
-
Human serum
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Incubate the peptides at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the enzymatic activity by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining peptide.
-
Plot the percentage of intact peptide remaining against time and calculate the half-life (t½).
Visualizing the Impact of the Gly-Phe Motif
Diagrams created using Graphviz (DOT language) can help visualize the complex biological processes and logical relationships involved in the comparative analysis of these peptides.
Caption: Hypothetical signaling pathway of a Gly-Phe containing peptide acting on a Gi/o-coupled GPCR.
Caption: Experimental workflow for the comparative analysis of peptide bioactivity.
Caption: Logical relationship of how the Gly-Phe motif can influence peptide properties and bioactivity.
Conclusion
The Gly-Phe dipeptide motif has the potential to significantly modulate the biological activity of peptides. Its influence stems from the combined properties of the flexible glycine and the aromatic, hydrophobic phenylalanine. Depending on its placement within a peptide sequence, the Gly-Phe motif can enhance receptor binding and potency or, conversely, introduce a potential site for enzymatic degradation. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of the impact of the Gly-Phe motif in peptide drug discovery and development. Further direct comparative studies are warranted to fully elucidate the multifaceted roles of this dipeptide in shaping the biological profiles of therapeutic peptides.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis of peptide recognition by the angiotensin-1 converting enzyme homologue AnCE from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Fmoc-Gly-Phe-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of dipeptide building blocks, such as Fmoc-Gly-Phe-OH, in large-scale Solid-Phase Peptide Synthesis (SPPS) presents a compelling alternative to the traditional stepwise addition of individual amino acids. This guide provides an objective comparison of these two methodologies, focusing on the cost-benefit analysis of using this compound. By examining factors such as process efficiency, potential for side reactions, and overall cost implications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their large-scale peptide manufacturing campaigns.
Executive Summary
The use of this compound in large-scale SPPS can offer significant advantages over the stepwise addition of Fmoc-Gly-OH and Fmoc-Phe-OH. The primary benefits lie in the reduction of synthesis cycle time, minimization of potential side reactions associated with the glycine (B1666218) and phenylalanine residues, and a potential increase in overall purity and yield of the final peptide. While the upfront cost of the dipeptide may be higher on a per-gram basis, the downstream savings in solvents, reagents, labor, and purification can lead to a more cost-effective and efficient manufacturing process, particularly for long or complex peptide sequences.
Performance and Cost Comparison
The decision to employ this compound versus a stepwise approach involves a trade-off between the initial cost of starting materials and the overall process efficiency and cost. The following tables provide a structured comparison of the key quantitative and qualitative factors. It is important to note that while exact cost savings will be sequence and scale-dependent, the data presented offers a framework for analysis.
Quantitative Data Summary
| Parameter | Stepwise Synthesis (Fmoc-Gly-OH + Fmoc-Phe-OH) | Dipeptide Synthesis (this compound) | Key Considerations for Large-Scale Synthesis |
| Number of Coupling Cycles | Two | One | Reducing the number of cycles directly translates to significant savings in time, solvent, and reagent consumption. |
| Typical Crude Purity | Potentially lower due to increased number of chemical steps and risk of side reactions. | Generally higher due to fewer synthetic steps and reduced risk of sequence-specific side reactions. | Higher crude purity reduces the burden and cost of downstream purification, which is a major bottleneck in large-scale manufacturing. |
| Overall Process Time | Longer; includes two full cycles of deprotection, activation, coupling, and washing. | Shorter; one complete synthesis cycle is eliminated. | Reduced process time increases manufacturing throughput and allows for more efficient utilization of synthesis equipment. |
| Reagent Consumption | Higher (e.g., coupling reagents, bases, deprotection solutions for two cycles). | Lower (reagents required for only one coupling cycle). | The cumulative cost of reagents is a significant factor in the overall cost of goods for large-scale peptide synthesis.[1] |
| Solvent Consumption | Higher (extensive washing steps required for two cycles). | Lower (fewer washing steps). | Solvents represent a major cost and environmental burden in peptide manufacturing.[1] |
Qualitative Cost-Benefit Analysis
| Factor | Stepwise Synthesis | Dipeptide Synthesis (this compound) | Impact on Large-Scale Synthesis |
| Risk of Side Reactions | Higher risk of side reactions such as diketopiperazine formation after the coupling of the second amino acid (Glycine in this case), and potential for racemization. | Reduced risk of sequence-specific side reactions. The pre-formed peptide bond circumvents potential issues at the dipeptide stage. | Minimizing side reactions leads to a more homogeneous crude product, simplifying purification and increasing the yield of the target peptide. |
| Process Complexity | More complex due to the additional synthesis cycle. | Simpler and more streamlined workflow. | Simplified processes are generally more robust, reproducible, and easier to validate in a GMP environment. |
| Handling of "Difficult Sequences" | The Gly-Phe sequence can be part of a "difficult sequence" prone to aggregation.[2] Stepwise synthesis can exacerbate these issues. | Can help to overcome aggregation tendencies by introducing a pre-formed, potentially more soluble building block. | Improved handling of difficult sequences can be the difference between a successful and a failed synthesis campaign. |
| Upfront Material Cost | Lower cost for individual amino acids. | Higher initial cost per gram for the dipeptide. | While the initial investment is higher, it can be offset by downstream cost savings. Bulk purchasing of the dipeptide can also significantly reduce the cost. |
Experimental Protocols
The following are generalized protocols for the incorporation of the Gly-Phe moiety using both stepwise and dipeptide approaches in an automated peptide synthesizer.
Protocol 1: Stepwise Coupling of Fmoc-Gly-OH and Fmoc-Phe-OH
This protocol assumes the synthesis is proceeding on a resin pre-loaded with the C-terminal amino acid preceding Phenylalanine.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Phe-OH Coupling:
-
Prepare the activation solution: Dissolve Fmoc-Phe-OH (3-5 equivalents), a coupling reagent such as HBTU/HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection (for Phe): Repeat step 2.
-
Fmoc-Gly-OH Coupling:
-
Prepare the activation solution for Fmoc-Gly-OH as in step 3.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling and wash the resin as in step 3.
-
-
Continue Synthesis: Proceed with the next amino acid in the sequence.
Protocol 2: Coupling of this compound
This protocol assumes the synthesis is proceeding on a resin pre-loaded with the C-terminal amino acid preceding Phenylalanine.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Prepare the activation solution: Dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HBTU/HCTU, 2-4 equivalents), and a base (e.g., DIPEA, 4-8 equivalents) in DMF.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 1-3 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Continue Synthesis: Proceed with the next amino acid in the sequence.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the two synthesis strategies, highlighting the reduction in process steps when using the dipeptide approach.
Conclusion
The utilization of this compound in large-scale peptide synthesis offers a strategic advantage by simplifying the manufacturing process, reducing cycle times, and minimizing the risk of side reactions. While the initial procurement cost of the dipeptide is higher than its constituent amino acids, the cumulative savings in reagents, solvents, labor, and purification can lead to a more economical and efficient overall process. For peptides containing the Gly-Phe motif, particularly those that are long or prone to aggregation, a thorough cost-benefit analysis will likely favor the use of the dipeptide building block. This approach aligns with the principles of process optimization and green chemistry by reducing waste and improving throughput, making it a valuable strategy for modern peptide manufacturing.
References
A Researcher's Guide to Fmoc-Gly-Phe-OH: Applications, Limitations, and Comparative Analysis in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of target molecules. Among the vast array of available dipeptides, Fmoc-Gly-Phe-OH presents a unique combination of flexibility and aromaticity, making it a valuable tool in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of the applications and limitations of this compound, supported by experimental data and protocols to facilitate its effective use in the laboratory.
This compound is a dipeptide building block where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern SPPS. The Gly-Phe sequence introduces a flexible glycine (B1666218) residue adjacent to a bulky and hydrophobic phenylalanine residue, a combination frequently found in bioactive peptides. Its applications span from the synthesis of therapeutic peptides and drug analogues to its use as a molecular linker.
Comparative Analysis of Fmoc-Dipeptide Building Blocks
The use of dipeptide units in SPPS can significantly improve synthesis efficiency by reducing the number of coupling and deprotection cycles. However, the performance of each dipeptide can vary depending on its sequence and the coupling conditions. Below is a comparative table summarizing the general performance of this compound against other common Fmoc-dipeptides.
| Dipeptide | Sequence | Key Characteristics | Typical Coupling Efficiency (%) | Potential Challenges |
| This compound | Gly-Phe | Flexible, introduces aromaticity. | >95% | Potential for aggregation due to the hydrophobic phenylalanine. |
| Fmoc-Phe-Gly-OH | Phe-Gly | Bulky N-terminal residue. | >95% | Steric hindrance from the N-terminal phenylalanine may slightly slow down coupling kinetics. |
| Fmoc-Ala-Ala-OH | Ala-Ala | Simple, hydrophobic dipeptide. | >98% | Can contribute to peptide aggregation in hydrophobic sequences. |
| Fmoc-Val-Ala-OH | Val-Ala | Contains a β-branched amino acid. | 90-95% | Steric hindrance from valine can lead to incomplete coupling. |
| Fmoc-Gly-Gly-OH | Gly-Gly | Highly flexible linker unit. | >98% | Prone to side reactions like diketopiperazine formation, especially after the second amino acid is coupled. Can promote on-resin aggregation.[1] |
Note: Coupling efficiencies are estimates and can vary significantly based on the resin, coupling reagents, and the specific peptide sequence.
Key Applications of this compound
The unique structural features of this compound make it a versatile building block in various research and development areas:
-
Peptide Synthesis: As a fundamental component, it is widely used in the solid-phase synthesis of peptides. Its use can streamline the synthesis process and is particularly beneficial for sequences containing the Gly-Phe motif.[2]
-
Drug Development: The Gly-Phe sequence is present in numerous biologically active peptides. Therefore, this compound is a crucial starting material for the synthesis of peptide-based drug candidates, including those with applications in oncology and immunology.[2]
-
Bioconjugation: This dipeptide can be incorporated as a linker to connect peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or carrier proteins, which is essential for developing targeted therapies and diagnostic tools.[2]
Limitations and Mitigation Strategies
Despite its utility, researchers should be aware of the potential limitations associated with the use of this compound and employ appropriate strategies to overcome them.
-
Solubility: Like many Fmoc-protected amino acids and peptides, this compound has limited solubility in aqueous solutions. In SPPS, it is typically dissolved in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Ensuring complete dissolution before the coupling step is crucial for high efficiency.
-
Aggregation: The presence of the hydrophobic phenylalanine residue can promote inter-chain aggregation of the growing peptide on the solid support, especially in longer or more hydrophobic sequences. This can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity.
-
Mitigation: To minimize aggregation, several strategies can be employed:
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling media can disrupt secondary structures.
-
"Difficult Sequence" Protocols: Employing specialized protocols that utilize higher temperatures, alternative solvents (e.g., NMP, DMSO), or special reagents can improve synthesis outcomes.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic positions in the peptide sequence can disrupt aggregation by introducing a "kink" in the peptide backbone.
-
-
-
Side Reactions: While the Gly-Phe sequence is not typically associated with major side reactions, general issues in Fmoc-SPPS can occur. For instance, diketopiperazine formation can be a concern when glycine is the second amino acid in the sequence, although this is less of an issue when using pre-formed dipeptides.
Experimental Protocols
Below are detailed protocols for the manual and automated solid-phase synthesis incorporating this compound.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is for a standard 0.1 mmol scale synthesis.
1. Resin Swelling:
- Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. This compound Coupling:
- In a separate vial, dissolve this compound (0.5 mmol, 5 equivalents) and a coupling agent such as HBTU (0.49 mmol, 4.9 equivalents) in 3 mL of DMF.
- Add DIPEA (1.0 mmol, 10 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated dipeptide solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 5 mL).
5. Chain Elongation:
- Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
Automated Solid-Phase Peptide Synthesis Protocol
The following is a general protocol for a standard cycle in an automated peptide synthesizer.
1. Resin Loading:
- Load the appropriate resin into the reaction vessel of the synthesizer.
2. Synthesis Program:
- Fmoc Deprotection:
- Reagent: 20% piperidine in DMF.
- Reaction Time: 2 x 7 minutes.
- Washes: 5-7 cycles with DMF.
- Amino Acid Coupling (including this compound):
- Reagents:
- Fmoc-amino acid/dipeptide (e.g., 0.5 M solution in DMF, 5 equivalents).
- Coupling agent (e.g., 0.5 M HBTU in DMF, 4.8 equivalents).
- Base (e.g., 2 M DIPEA in NMP, 10 equivalents).
- Pre-activation: 2-5 minutes.
- Coupling Time: 30-60 minutes.
- Washes: 5-7 cycles with DMF.
3. Final Cleavage:
- The final cleavage and deprotection are typically performed manually following the synthesis program as described in the manual protocol.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the key workflows in SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the coupling reaction of this compound.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Phe-OH: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Fmoc-Gly-Phe-OH, a dipeptide derivative commonly utilized in peptide synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). While Fmoc-protected amino acids are generally not classified as hazardous substances, standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles are mandatory to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile gloves) must be worn to prevent skin contact.
-
A laboratory coat should be worn to protect personal clothing.
-
In situations where dust may be generated, a NIOSH-approved respirator is recommended.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Waste Characterization and Segregation
Proper segregation of waste is the first critical step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Solid this compound: Unused or expired solid this compound.
-
Contaminated Labware: Items such as weighing paper, pipette tips, gloves, and vials that have come into direct contact with this compound.
-
Solutions Containing this compound: Liquid waste from experimental procedures containing dissolved this compound, including solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Step-by-Step Disposal Procedures
Under no circumstances should this compound or materials contaminated with it be disposed of in the general trash or poured down the drain.[1]
Step 1: Solid Waste Collection
-
Container: Place pure, solid this compound waste into a clearly labeled, sealable container.
-
Labeling: The label must include the full chemical name ("this compound") and any relevant institutional tracking information.
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials.
Step 2: Contaminated Labware Collection
-
Container: Collect all disposable labware that has been contaminated with this compound in a separate, leak-proof, and sealable container.
-
Labeling: Label the container clearly as "Non-hazardous Chemical Waste" and specify the contaminant (this compound).
-
Storage: Store alongside the solid waste container in the designated waste accumulation area.
Step 3: Liquid Waste Collection
-
Container: Collect solutions containing this compound in a sealed, properly vented, and chemically compatible container. The choice of container material depends on the solvent used.
-
Labeling: The label must clearly identify all constituents of the solution, including the full chemical name of the peptide and all solvents with their approximate concentrations.
-
Segregation: Do not mix different solvent waste streams unless approved by your institution's EHS guidelines.
-
Storage: Store in a designated area for liquid chemical waste.
Step 4: Final Disposal
-
Contact EHS: Once the waste containers are full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer.
-
Licensed Vendor: The final disposal of this compound waste must be conducted through a licensed and reputable chemical waste disposal company.[1] These vendors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
Data Presentation
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₂O₅[2] |
| Molecular Weight | 444.49 g/mol [2] |
| Appearance | White to off-white powder[2] |
| Storage Conditions | 0 - 8 °C |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research methodologies. Safety data sheets for similar compounds indicate that it is stable under recommended storage conditions.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
This procedural guide ensures the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your institution. Always consult your local and institutional regulations, as they may have specific requirements.
References
Essential Safety and Logistical Guide for Handling Fmoc-Gly-Phe-OH
Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-Gly-Phe-OH was not located. The following guidance is based on the safety data for the closely related compound, Fmoc-L-Phe-OH, and general best practices for handling Fmoc-protected amino acids and peptides. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Quantitative Data Summary
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₂O₅[1][2] |
| Molecular Weight | 444.5 g/mol [1][2] |
| Appearance | White to off-white powder (inferred from similar compounds)[3] |
| Storage Temperature | 0 - 8 °C is recommended for long-term storage of similar compounds. General guidelines suggest storing lyophilized peptides at -20°C. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin. For larger quantities, consider wearing impervious clothing.
-
Respiratory Protection: For handling large quantities or when there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Log the compound in your chemical inventory.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 0-8°C or freezing at -20°C is recommended.
-
Allow the container to warm to room temperature before opening to prevent condensation.
2. Weighing and Preparation:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Use appropriate tools (e.g., a clean spatula and weigh boat) to handle the powder.
-
Minimize the creation of dust.
-
Close the container tightly after use.
3. Use in Peptide Synthesis:
-
Follow established protocols for solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
-
Ensure all reactions are carried out in a well-ventilated area or fume hood.
-
Handle all solutions containing the peptide with the same precautions as the solid form.
4. Spill Management:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Prevent the material from entering drains or waterways.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as chemical waste in a labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
